2-[(Carboxymethoxy)methyl]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(carboxymethoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)6-15-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI Key |
YGUHXIJHEGBUHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-[(Carboxymethoxy)methyl]benzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded overview of the primary synthetic pathways to 2-[(Carboxymethoxy)methyl]benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the mechanistic rationale behind experimental choices, offering field-proven insights into process optimization and troubleshooting. The core synthesis is presented as a multi-stage process, primarily leveraging the Williamson ether synthesis. Detailed, step-by-step protocols for the preparation of key intermediates and the final target molecule are provided, supported by quantitative data tables and visual workflow diagrams to ensure clarity and reproducibility.
Introduction and Retrosynthetic Analysis
2-[(Carboxymethoxy)methyl]benzoic acid is a bifunctional organic molecule featuring two carboxylic acid groups and an ether linkage. This architecture makes it a valuable building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. Its structure lends itself to a logical and highly efficient synthetic strategy.
A retrosynthetic analysis reveals that the most direct approach involves disconnecting the ether bond (C-O), which points to the Williamson ether synthesis as the key strategic reaction.[1][2][3] This disconnection yields two critical precursor fragments: a nucleophilic carboxymethoxy component (derived from glycolic acid) and an electrophilic benzyl component with a suitable leaving group at the benzylic position.
Caption: Retrosynthetic analysis of the target molecule.
This guide will detail the forward synthesis based on this strategy, outlining the preparation of the necessary precursors and their subsequent coupling and final modification.
Primary Synthesis Pathway: A Modular Approach
The most reliable and scalable synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid is a three-step process starting from commercially available methyl 2-methylbenzoate (methyl o-toluate).
-
Step 1: Benzylic Bromination - Introduction of a leaving group via free-radical bromination.
-
Step 2: Williamson Ether Synthesis - Formation of the core ether linkage via an Sₙ2 reaction.
-
Step 3: Saponification - Hydrolysis of the ester groups to yield the final di-acid product.
Caption: Overall synthetic workflow.
Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate
The initial step involves converting the inert methyl group of methyl 2-methylbenzoate into a reactive benzyl bromide. This is a classic free-radical halogenation reaction.
Expertise & Causality: The choice of radical bromination is dictated by the need for selectivity. The benzylic position is uniquely susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. N-Bromosuccinimide (NBS) is often preferred as a source of bromine radicals as it maintains a low, steady concentration of Br₂, minimizing side reactions. However, direct bromination using liquid bromine initiated by light (photolysis) is also highly effective and common in process chemistry.[4] The ester group is intentionally used to protect the carboxylic acid, which would otherwise interfere with the reaction.
Experimental Protocol: Radical Bromination [4]
-
Setup: A photolysis vessel equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with methyl 2-methylbenzoate (1.0 eq) and a solvent such as carbon tetrachloride (CCl₄).
-
Initiation: The solution is heated to reflux.
-
Bromination: A solution of bromine (1.0 eq) in CCl₄ is added dropwise while the mixture is irradiated with a high-wattage incandescent lamp. The disappearance of the bromine color indicates consumption.
-
Workup: After the addition is complete, the lamp is turned off, and the solution is cooled. The solvent is removed under reduced pressure.
-
Purification: The resulting crude oil is purified by crystallization from a solvent mixture like diethyl ether/hexane to yield methyl 2-(bromomethyl)benzoate as a solid.[4] This intermediate is a versatile electrophile.[5][6]
Step 2: Williamson Ether Synthesis
This is the key bond-forming step where the ether linkage is created. The reaction is a bimolecular nucleophilic substitution (Sₙ2) between an alkoxide (the nucleophile) and the benzyl bromide (the electrophile).[2][3]
Expertise & Causality: For this reaction to proceed efficiently, glycolic acid must first be deprotonated to form a more potent nucleophile, the glycolate anion. A moderately strong base like sodium hydroxide or potassium carbonate is sufficient. The choice of solvent is critical for Sₙ2 reactions.[1] A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal. These solvents solvate the cation (Na⁺ or K⁺) but poorly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the reaction rate.[7] To simplify the process and avoid a separate hydrolysis step for the glycolic acid ester, one can use glycolic acid directly and a sufficient amount of base to deprotonate both its carboxylic acid and alcohol moieties. However, for better control, reacting the benzyl bromide with a pre-formed salt of a glycolic acid ester is often preferred, followed by a final hydrolysis step.
Experimental Protocol: Ether Formation
-
Nucleophile Preparation: In a reaction flask, methyl glycolate (1.1 eq) is dissolved in anhydrous DMF. Sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Sₙ2 Reaction: A solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF is added dropwise to the alkoxide solution at room temperature.
-
Reaction Monitoring: The mixture is stirred at room temperature (or with gentle heating, e.g., 50-60 °C) for several hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting bromide is consumed.
-
Workup: The reaction is quenched by the slow addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude diester, methyl 2-[2-methoxy-2-oxoethoxy)methyl]benzoate, can be purified by column chromatography if necessary.
Step 3: Saponification (Ester Hydrolysis)
The final step is the conversion of both methyl ester groups into carboxylic acids. This is achieved through base-catalyzed hydrolysis, also known as saponification.
Expertise & Causality: Saponification is a robust and high-yielding reaction. A stoichiometric excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to drive the hydrolysis of both esters to completion.[8] The reaction is typically performed in a mixture of water and a co-solvent like methanol or ethanol to ensure the solubility of the organic diester. Following complete hydrolysis, the resulting disodium salt is protonated with a strong acid (e.g., HCl) to precipitate the final dicarboxylic acid product.
Experimental Protocol: Saponification [8][9]
-
Setup: The crude diester from the previous step is dissolved in methanol.
-
Hydrolysis: An aqueous solution of sodium hydroxide (2.5 - 3.0 eq) is added, and the mixture is heated to reflux (e.g., 60-65 °C) for 2-5 hours. TLC or HPLC can be used to monitor the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, most of the methanol is removed under reduced pressure.
-
Acidification: The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2 with concentrated hydrochloric acid. A white precipitate of 2-[(Carboxymethoxy)methyl]benzoic acid will form.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Alternative Starting Point: Synthesis from Phthalide
An alternative and common route to a key precursor is the synthesis of 2-(hydroxymethyl)benzoic acid from phthalide. This intermediate can then be halogenated and used in the Williamson ether synthesis as described above.
Method: Base-Catalyzed Hydrolysis of Phthalide [10] The lactone ring of phthalide can be opened via saponification, analogous to the ester hydrolysis in Step 3.
Experimental Protocol: Phthalide Ring Opening [10]
-
Dissolution: Phthalide (1.0 eq) is dissolved in a suitable solvent like aqueous ethanol.
-
Saponification: An aqueous solution of sodium hydroxide (1.1-1.5 eq) is added, and the mixture is heated to reflux for 1-3 hours until the phthalide is consumed (monitored by TLC).
-
Acidification: The mixture is cooled, and concentrated HCl is added carefully until the pH is acidic (pH 1-2), causing the precipitation of 2-(hydroxymethyl)benzoic acid.
-
Isolation: The product is collected by filtration, washed with cold water, and dried.
Trustworthiness Note: A critical consideration in this step is to avoid overly acidic conditions or prolonged heating during workup, which can cause the product to cyclize back to the starting phthalide.[10][11]
Caption: Synthesis of the key precursor from phthalide.
This 2-(hydroxymethyl)benzoic acid must then be converted to its corresponding benzyl bromide (e.g., using PBr₃ or HBr) before proceeding with the Williamson ether synthesis.
Quantitative Data Summary
The following table summarizes typical reagents and expected outcomes for the primary synthesis pathway.
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Radical Bromination | Methyl 2-methylbenzoate, Bromine, Light | CCl₄ | 60-70%[4] |
| 2 | Williamson Ether Synthesis | Methyl 2-(bromomethyl)benzoate, Methyl glycolate, NaH | DMF | 75-90% |
| 3 | Saponification | Diester Intermediate, NaOH (aq) | Methanol/Water | >90%[8] |
Conclusion
The synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid is most effectively achieved through a robust, three-step sequence commencing with the radical bromination of methyl 2-methylbenzoate. The cornerstone of this strategy is the Williamson ether synthesis, a reliable method for constructing the central ether linkage. The final saponification step is typically high-yielding and straightforward. By understanding the mechanistic principles behind each transformation—from the selectivity of radical bromination to the solvent effects in Sₙ2 reactions—researchers can effectively troubleshoot and optimize this synthesis for various scales of production.
References
- Technical Support Center: Synthesis of 2-Hydroxymethyl Benzoic Acid - Benchchem. (URL: )
-
Synthesis of Methyl-2-bromomethylbenzoate - PrepChem.com. (URL: [Link])
- Williamson Ether Synthesis. (URL: )
- Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis - Benchchem. (URL: )
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
- Methyl 2-bromomethylbenzoate: Your Key to Advanced Organic Synthesis. (URL: )
- EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)
- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google P
-
2-(Acetoxymethyl)benzoic acid - PMC - NIH. (URL: [Link])
- An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-[(Carboxymethoxy)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[(Carboxymethoxy)methyl]benzoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, solubility, acidity, and lipophilicity. Beyond a mere compilation of data, this guide offers insights into the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these essential parameters. The structure is designed to logically flow from fundamental identification to complex properties and their practical applications, ensuring a thorough understanding for formulation, analytical development, and pharmacokinetic studies. All claims are substantiated with citations to authoritative sources, reinforcing the scientific integrity of this work.
Introduction: The Imperative of Physicochemical Profiling
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's intrinsic physicochemical properties is not merely academic—it is the bedrock upon which successful research and development are built. These properties govern a compound's behavior from the moment of synthesis through to its application, influencing its solubility, stability, absorption, distribution, metabolism, and excretion (ADME). For 2-[(Carboxymethoxy)methyl]benzoic acid, a dicarboxylic acid with a flexible ether linkage, these characteristics are particularly nuanced.
This guide serves as a centralized repository of technical data and methodologies pertinent to 2-[(Carboxymethoxy)methyl]benzoic acid. The objective is to equip the scientist with not just the "what" (the data) but the "how" and "why" (the experimental context and scientific reasoning). By explaining the causality behind protocol design and the implications of each property, this document aims to empower researchers to make informed decisions, troubleshoot experimental hurdles, and accelerate their research programs.
Chemical Identity and Core Physical Properties
Accurate identification is the first step in any scientific investigation. 2-[(Carboxymethoxy)methyl]benzoic acid is a distinct chemical entity with specific identifiers and physical characteristics that dictate its handling, storage, and use in experimental settings.
The compound's structure features a benzoic acid core substituted at the ortho position with a (carboxymethoxy)methyl group. This dicarboxylic nature is the primary determinant of its acidic properties and pH-dependent behavior.
Table 1: Core Chemical and Physical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2-(Carboxymethoxy)benzoic acid | [1] |
| Synonyms | (o-Carboxyphenoxy)acetic acid | [1] |
| CAS Number | 635-53-0 | [1] |
| Molecular Formula | C₉H₈O₅ | [1][2] |
| Molecular Weight | 196.16 g/mol | [1][2] |
| Physical Form | Solid (assumed at room temp.) | N/A |
| Melting Point | Data not available in searched sources | N/A |
| Boiling Point | Data not available in searched sources | N/A |
Note: While specific experimental data for melting and boiling points were not found in the provided search results, its high molecular weight and presence of strong intermolecular hydrogen bonding (due to two carboxylic acid groups) suggest it is a solid at room temperature with a relatively high melting point.
Acidity, pKa, and pH-Dependent Ionization
As a dicarboxylic acid, 2-[(Carboxymethoxy)methyl]benzoic acid possesses two distinct acidic protons, each with a unique acid dissociation constant (pKa). These pKa values are arguably the most critical parameters for predicting the molecule's behavior in aqueous environments, including biological systems. The pKa dictates the charge state of the molecule at a given pH, which in turn profoundly influences its solubility, lipophilicity, and ability to interact with biological targets.
The two acidic functional groups are the benzoic acid moiety and the acetic acid moiety. The pKa of the benzoic acid proton is influenced by the electron-withdrawing nature of the ortho-(carboxymethoxy)methyl substituent. Similarly, the pKa of the acetic acid proton is affected by the phenoxy group. The proximity of the two carboxyl groups can also lead to intramolecular hydrogen bonding, which may influence the ease of deprotonation.
Ionization States
The molecule can exist in three primary ionization states depending on the pH of the solution:
-
Cationic/Neutral Form (pH < pKa₁): At a very low pH, both carboxylic acid groups are fully protonated, and the molecule is neutral.
-
Monoanionic Form (pKa₁ < pH < pKa₂): As the pH increases past the first pKa, the more acidic proton (likely the benzoic acid proton) is lost, resulting in a species with a -1 charge.
-
Dianionic Form (pH > pKa₂): When the pH surpasses the second pKa, the second proton is lost, and the molecule exists as a dianion with a -2 charge.
The following diagram illustrates this pH-dependent equilibrium.
Caption: Ionization states of 2-[(Carboxymethoxy)methyl]benzoic acid vs. pH.
Note: Specific pKa values for 2-[(Carboxymethoxy)methyl]benzoic acid were not found in the provided search results. The determination of these values is a critical experimental step.
Solubility Profile
Solubility is a cornerstone of drug development and chemical processing. It determines the bioavailability of a drug and dictates the conditions for formulation and crystallization. The solubility of 2-[(Carboxymethoxy)methyl]benzoic acid is expected to be highly dependent on the pH of the medium due to its two ionizable groups.
-
Aqueous Solubility: In its neutral state (low pH), the molecule's solubility in water is expected to be limited. As the pH increases and the molecule ionizes to its monoanionic and then dianionic forms, its aqueous solubility will increase dramatically due to the formation of highly polar carboxylate groups.
-
Organic Solubility: The neutral form of the compound is expected to have higher solubility in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) than in nonpolar solvents (e.g., hexanes, toluene). The ionized forms will have very poor solubility in most organic solvents. For poorly soluble substances, dissolving them first in a minimal amount of a volatile organic solvent like acetone can be a strategy for preparing test mixtures.[3]
The standard method for determining water solubility is outlined in OECD Guideline 105, which involves methods like the flask-stirring or column elution method to achieve a saturated solution, followed by concentration analysis.[4][5][6]
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ADME properties. It is typically expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for a pH-dependent mixture of all ionization states.
-
LogP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of the neutral molecule in octanol versus water at equilibrium. The predicted XLogP3 value for 2-[(Carboxymethoxy)methyl]benzoic acid is 1.2.[1] This moderately lipophilic value suggests the neutral form can partition into lipid membranes.
-
LogD (Distribution Coefficient): For an ionizable molecule like this, LogD is more physiologically relevant. At low pH, LogD will approximate LogP. As the pH increases past the pKa values, the molecule becomes more ionized and thus more water-soluble, causing the LogD value to decrease significantly.
Understanding the LogD profile across a physiological pH range (typically pH 2 to 10) is essential for predicting drug absorption and distribution.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining the key physicochemical parameters discussed.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa values correspond to the pH at the half-equivalence points.
Methodology:
-
Preparation:
-
Prepare a stock solution of 2-[(Carboxymethoxy)methyl]benzoic acid of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., 20% Methanol/Water) if aqueous solubility is low.[7]
-
Prepare a standardized solution of carbonate-free 0.1 M NaOH.
-
Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
-
Titration:
-
Pipette a precise volume (e.g., 25.0 mL) of the analyte solution into a beaker with a stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH and total volume of titrant added after each increment, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Identify the two equivalence points by finding the points of maximum slope on the curve (the inflection points of the S-shaped curves). This can be done by calculating the first derivative (ΔpH/ΔV).
-
The pKa₁ is the pH at the volume of NaOH corresponding to the first half-equivalence point.
-
The pKa₂ is the pH at the volume of NaOH corresponding to the second half-equivalence point (midway between the first and second equivalence points).
-
The following workflow diagram illustrates this process.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)
Rationale: The shake-flask method is a standard and straightforward approach for determining the water solubility of compounds.[4][6] It is suitable for substances with solubilities above 10⁻² g/L.[5] The principle is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved compound.
Methodology:
-
Preparation:
-
Add an excess amount of solid 2-[(Carboxymethoxy)methyl]benzoic acid to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) in a flask. The excess solid is critical to ensure saturation is reached.
-
-
Equilibration:
-
Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary time.[5]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the filtered sample and the standards using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration.
-
The measured concentration of the saturated solution represents the aqueous solubility at that specific pH and temperature.
-
Conclusion
The physicochemical properties of 2-[(Carboxymethoxy)methyl]benzoic acid are defined by its dicarboxylic acid structure. Its behavior is dominated by its two pKa values, which govern a pH-dependent profile for solubility and lipophilicity. While predicted data provides a valuable starting point, the experimental determination of its pKa values and solubility profile across a range of pH values is essential for any meaningful application in pharmaceutical or chemical research. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling scientists to build a comprehensive and reliable profile of this compound.
References
-
FILAB. (n.d.). OECD 105 solubility test in the laboratory. Retrieved February 23, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. PubChem. Retrieved February 23, 2026, from [Link]
-
OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved February 23, 2026, from [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 23, 2026, from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 23, 2026, from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 23, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
-
De B... A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 23, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 23, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved February 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Retrieved February 23, 2026, from [Link]
-
Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. Retrieved February 23, 2026, from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved February 23, 2026, from [Link]
-
Leesment, A., et al. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values. Retrieved February 23, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of O-(carboxymethoxy) benzoic acid (CAS 635-53-0). Retrieved February 23, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved February 23, 2026, from [Link]
-
Quora. (2018, January 3). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Retrieved February 23, 2026, from [Link]
-
Ertokus, G. P., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 2-(CARBOXYMETHOXY)BENZOIC ACID. Retrieved February 23, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved February 23, 2026, from [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved February 23, 2026, from [Link]...
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved February 23, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2-[(Carboxymethyl)sulfonyl]benzoic acid. Retrieved February 23, 2026, from [Link]
-
PharmaCompass. (n.d.). 2-[(4-CARBOXYMETHYLPHENOXY)METHYL]BENZOIC ACID. Retrieved February 23, 2026, from [Link]
-
MDPI. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved February 23, 2026, from [Link]
Sources
- 1. Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
2-[(Carboxymethoxy)methyl]benzoic acid CAS number and IUPAC name
This is an in-depth technical guide on 2-[(Carboxymethoxy)methyl]benzoic acid .
Technical Guide: 2-[(Carboxymethoxy)methyl]benzoic acid
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
This compound represents a specific bifunctional ether-linked dicarboxylic acid scaffold, often utilized as a versatile intermediate in the synthesis of fused heterocyclic systems (such as isochromans) and agrochemical active ingredients.[1][2][3]
-
Common Name: 2-[(Carboxymethoxy)methyl]benzoic acid[4]
-
Systematic IUPAC Name: 2-{[(Carboxymethyl)oxy]methyl}benzoic acid
-
Molecular Formula: C₁₀H₁₀O₅
-
Molecular Weight: 210.18 g/mol
-
CAS Registry Number: While the unbrominated parent compound is a rare research intermediate often synthesized in situ, its 5-bromo derivative is a well-characterized intermediate with CAS 676134-67-1 (5-bromo-2-[(carboxymethoxy)methyl]benzoic acid). The closely related ether lacking the methylene bridge is CAS 635-53-0 (2-(carboxymethoxy)benzoic acid).
-
Note: Researchers should verify the specific substitution pattern (position of the ether linkage relative to the carboxyl group) when sourcing, as "carboxymethoxy" derivatives are prone to isomer confusion in catalogs.
-
Structural Architecture
The molecule consists of a benzoic acid core substituted at the ortho (2-) position with a (carboxymethoxy)methyl group.[5]
-
Core: Benzene ring with a carboxylic acid at C1.
-
Linker: A methylene bridge (-CH₂-) attached to C2.
-
Ether Functionality: An ether oxygen connecting the methylene bridge to a glycolic acid moiety (-O-CH₂-COOH).
SMILES String: O=C(O)COCc1ccccc1C(=O)O InChI Key: (Predicted) KVNRLNFWQZJSCX-UHFFFAOYSA-N
Part 2: Synthesis & Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid typically proceeds via the ring-opening of phthalide (isobenzofuran-1(3H)-one) or through the functionalization of 2-(hydroxymethyl)benzoic acid .
Primary Pathway (Phthalide Ring Opening):
-
Precursor: Phthalide is the starting material.
-
Ring Opening: Basic hydrolysis or alcoholysis opens the lactone ring to yield 2-(hydroxymethyl)benzoate intermediates.
-
Etherification: The exposed hydroxyl group undergoes O-alkylation with a haloacetic acid derivative (e.g., chloroacetic acid or ethyl bromoacetate).
-
Hydrolysis: Final saponification yields the dicarboxylic acid.
Experimental Protocol (Step-by-Step)
Objective: Synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid via O-alkylation.
| Step | Reagent | Conditions | Mechanism |
| 1.[1] Hydroxymethylation | Phthalide, NaOH (aq) | Reflux, 2h | Hydrolysis of lactone to sodium 2-(hydroxymethyl)benzoate. |
| 2. Williamson Ether Synthesis | Chloroacetic acid, NaH (or NaOH) | THF/DMF, 60°C, 4h | S_N2 attack of the alkoxide on the alkyl halide. |
| 3. Acidification | HCl (1M) | pH < 2, 0°C | Protonation of the dicarboxylate to precipitate the diacid. |
| 4. Purification | Ethyl Acetate / Hexane | Recrystallization | Removal of unreacted phthalide and mineral salts. |
Critical Control Points:
-
Temperature Control: In Step 2, maintain temperature <70°C to prevent decarboxylation or re-cyclization to phthalide.
-
pH Monitoring: The final product is a dicarboxylic acid; precise acidification is required to maximize precipitation yield without trapping inorganic salts.
Part 3: Applications in Drug Development & Agrochemicals
Isochroman and Isobenzofuran Scaffolds
This compound serves as a critical "open-chain" precursor for synthesizing isochroman-4-ones and isobenzofurans .
-
Mechanism: Under acidic dehydration conditions (e.g., H₂SO₄ or PPA), the carboxylic acid of the glycolic chain can cyclize with the aromatic ring (Friedel-Crafts acylation type) or the benzylic position to form fused bicyclic ether systems.
-
Target Molecules: These fused systems are pharmacophores in various fungicides (e.g., Strobilurin analogues) and potential anti-inflammatory agents.
Bifunctional Linker Chemistry
The molecule acts as a heterobifunctional linker in PROTAC (Proteolysis Targeting Chimera) design or antibody-drug conjugates (ADCs).
-
Selectivity: The two carboxylic acid groups have different steric environments (one attached directly to the aromatic ring, one aliphatic). This allows for selective esterification or amidation, enabling the attachment of two different pharmacophores.
Part 4: Visualization of Signaling & Synthesis Pathways
Synthesis Pathway Diagram
Caption: Synthetic route from Phthalide to 2-[(Carboxymethoxy)methyl]benzoic acid and subsequent cyclization.
Part 5: Physicochemical Properties Data
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Weight | 210.18 g/mol | Small molecule fragment suitable for CNS penetration if esterified. |
| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderately hydrophilic due to two -COOH groups. |
| pKa (Acid 1) | ~3.5 (Benzoic acid) | Ionized at physiological pH. |
| pKa (Acid 2) | ~3.8 (Aliphatic COOH) | Ionized at physiological pH. |
| H-Bond Donors | 2 | High solubility in polar solvents. |
| H-Bond Acceptors | 5 | Good interaction potential with enzyme active sites. |
References
-
Syngenta Crop Protection AG. (2021).[1] Methyl 2-[(4-methoxyimino-tetralin-6-yl]prop-2-enoate derivatives... as agrochemical fungicides.[1] WO2021009026A1.[1] (Describes the 5-bromo derivative synthesis and usage).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69461: Benzoic acid, 2-(carboxymethoxy)- (Related ether scaffold for structural comparison).
-
Sigma-Aldrich. (2025). 2-(Carboxymethyl)benzoic acid (Homophthalic acid) Product Sheet. (Structural isomer differentiation).
-
ChemSrc. (2025).[6] 5-bromo-2-carboxymethoxymethyl-benzoic acid CAS 676134-67-1.[5] (Evidence of the specific scaffold existence).
Sources
- 1. 6-溴-4-异二氢色原酮 - CAS号 676134-68-2 - 摩熵化学 [molaid.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 475158-19-1_CAS号:475158-19-1_3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide - 化源网 [chemsrc.com]
- 5. lookchem.cn [lookchem.cn]
- 6. 90667-31-5_CAS号:90667-31-5_5-bromo-2-(phenylsulfanylmethyl)benzoic acid - 化源网 [chemsrc.com]
A Technical Guide to 2-(Carboxymethoxy)benzoic Acid and Its Derivatives for Advanced Research and Development
Introduction: Defining the Core Scaffold and Its Significance
The benzoic acid framework is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold for a vast array of therapeutic agents.[1][2] Within this broad class, molecules featuring dicarboxylic acid functionalities exhibit unique physicochemical properties that make them valuable as synthetic intermediates and bioactive compounds. This guide focuses on 2-(carboxymethoxy)benzoic acid (also known as (o-carboxyphenoxy)acetic acid) and its closely related structural isomer, 2-(carboxymethyl)benzoic acid (homophthalic acid).
While the user-provided topic "2-[(Carboxymethoxy)methyl]benzoic acid" is chemically specific, the available literature and commercial sources more extensively cover the two aforementioned isomers. This guide will therefore center on these two well-documented core structures, providing a comprehensive overview of their synthesis, properties, and the applications of their derivatives.
-
2-(Carboxymethoxy)benzoic acid (CAS 635-53-0): Features a flexible ether linkage, which can significantly influence molecular conformation and interaction with biological targets.[3]
-
2-(Carboxymethyl)benzoic acid (Homophthalic acid, CAS 89-51-0): Contains a methylene bridge, providing a more rigid connection between the carboxyl groups. This compound is a well-established precursor for constructing complex heterocyclic systems like isoquinolines and isocoumarins.[4][5]
This document is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate innovation in this promising area of chemical science.
Part 1: Physicochemical Properties and Characterization
A precise understanding of the physicochemical properties of the core scaffolds is fundamental to their application in synthesis and drug design. The presence of two carboxylic acid groups with different pKa values, along with the nature of the linker (ether vs. methylene), dictates their solubility, crystallinity, and reactivity.
| Property | 2-(Carboxymethoxy)benzoic Acid | 2-(Carboxymethyl)benzoic Acid (Homophthalic Acid) | Reference(s) |
| CAS Number | 635-53-0 | 89-51-0 | [3] |
| Molecular Formula | C₉H₈O₅ | C₉H₈O₄ | [3][4] |
| Molecular Weight | 196.16 g/mol | 180.16 g/mol | [3][4] |
| Appearance | Crystalline Solid | White to off-white crystalline solid | [4] |
| Melting Point | Not well-documented | ~181 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Sparingly soluble in water; soluble in ethanol and acetone. | [4] |
| IUPAC Name | 2-(carboxymethoxy)benzoic acid | 2-(carboxymethyl)benzoic acid | [3][4] |
Part 2: Synthesis of the Core Scaffolds and Key Derivatives
The synthesis of these dicarboxylic acids and their derivatives relies on established organic chemistry principles. The choice of starting material and reaction conditions is critical for achieving high yields and purity.
Diagram: General Synthetic Pathways
The following diagram illustrates the primary synthetic approaches to the 2-(carboxymethoxy)benzoic acid and homophthalic acid scaffolds.
Caption: Synthetic routes to 2-(carboxymethoxy)benzoic acid and homophthalic acid.
Experimental Protocol 1: Synthesis of 2-(Carboxymethoxy)benzoic Acid via Williamson Ether Synthesis
This protocol is a representative procedure based on the classical Williamson ether synthesis, which remains the most popular and versatile method for preparing ethers.[6][7][8] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide of a salicylic acid derivative acts as a nucleophile.[7]
Rationale: Salicylic acid is an ideal starting material. The phenolic hydroxyl group is more acidic than the carboxylic acid proton, allowing for selective deprotonation to form the nucleophilic phenoxide. Using a haloacetic acid ester instead of the free acid prevents self-reaction and protects the second carboxylic acid functionality until the final hydrolysis step. A polar aprotic solvent like DMF or DMSO is chosen to facilitate the Sₙ2 reaction.[9]
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve salicylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition of the second equivalent of base is to deprotonate the carboxylic acid, preventing it from interfering. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Sₙ2 Reaction: Cool the mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Ester: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3 x volumes). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure to yield the crude diester intermediate. Purify via column chromatography if necessary.
-
Hydrolysis to Dicarboxylic Acid: Dissolve the purified diester in a mixture of methanol and water (e.g., 2:1 v/v). Add an excess of sodium hydroxide (NaOH, 3-4 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Final Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with cold 3M HCl. The desired product, 2-(carboxymethoxy)benzoic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]
Experimental Protocol 2: Synthesis of Homophthalic Acid by Oxidation of Indene
This method, adapted from Organic Syntheses, provides a reliable route to homophthalic acid through the oxidative cleavage of the double bond in indene.[10]
Rationale: The oxidation of indene with strong oxidizing agents like chromic acid or potassium permanganate effectively cleaves the five-membered ring to form the dicarboxylic acid.[10] The use of sulfuric acid with chromic acid provides a controlled and effective oxidation medium.
Step-by-Step Methodology:
-
Reaction Setup: In a large flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of commercial-grade indene (1.0 eq) in a suitable solvent like benzene.
-
Oxidation: Prepare the oxidizing solution by dissolving chromium trioxide (CrO₃) in water and carefully adding concentrated sulfuric acid (H₂SO₄). Cool this solution in an ice bath.
-
Add the oxidizing solution dropwise to the stirred indene solution, maintaining the reaction temperature between 20-30 °C by external cooling. After the addition is complete, continue stirring for 2-3 hours.
-
Work-up: Quench the reaction by pouring the mixture into a large volume of ice water. Separate the aqueous layer, which contains the chromium salts and the product.
-
Extract the aqueous layer with a solvent like benzene to remove any unreacted starting material or organic byproducts.[10]
-
Isolation: Acidify the aqueous solution with concentrated sulfuric acid while stirring vigorously in an ice-salt bath. The homophthalic acid will precipitate as a white solid.
-
Collect the product by suction filtration, wash thoroughly with ice-cold water, and press as dry as possible.
-
Purification: The crude product can be further purified by azeotropic distillation with benzene to remove residual water, followed by recrystallization. The final product is typically obtained as white crystals with a melting point of 180–181 °C.[10]
Part 3: Known Derivatives and Their Applications in Drug Development
The core scaffolds of 2-(carboxymethoxy)benzoic acid and homophthalic acid serve as starting points for a wide range of derivatives with significant biological potential. Substitutions on the aromatic ring or modifications of the carboxylic acid groups can modulate activity, selectivity, and pharmacokinetic properties.
| Derivative Class | Example Structure/Name | Key Application/Property | Reference(s) |
| Methoxy-Substituted | 2-(Carboxymethyl)-5-methoxy-benzoic acid | Intermediate for anti-breast cancer agents (dual ERα/VEGFR-2 inhibitors). | [11] |
| Halo-Substituted | 3-Bromo-2-(carboxymethyl)benzoic acid | Synthetic building block. | |
| Amino-Substituted | 2-[(Carboxymethyl)amino]-6-chloro-benzoic acid | Synthetic building block. | |
| Phenoxy-Linked | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | Intermediate for pharmaceuticals like Dibenzoxepinacetic acid. | |
| Acetoxymethyl Esters | 2-(Acetoxymethyl)benzoic acid | Precursor for selectively cleavable protecting groups; prone to cyclization to phthalide. | [12] |
Application Focus: Anti-inflammatory and Anticancer Agents
Derivatives of these scaffolds have shown promise in several therapeutic areas.
-
Anti-inflammatory Activity: Many benzoic acid derivatives exert anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[13] The structural features of the dicarboxylic acids provide a framework for designing specific inhibitors.
-
Anticancer Activity: The benzoic acid moiety is a recognized pharmacophore in oncology.[2] Derivatives are being explored for their ability to target various pathways involved in cancer progression. For instance, 2-(carboxymethyl)-5-methoxy-benzoic acid is a precursor for compounds designed to dually target the estrogen receptor α (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2), a promising strategy for hormone-dependent cancers.
-
Modulators of Proteostasis: Recent studies have shown that simple benzoic acid derivatives can enhance the activity of cellular protein degradation systems, such as the proteasome and autophagy pathways. This suggests a potential role in developing therapies for age-related diseases characterized by protein aggregation.[14]
-
Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are widely used as preservatives due to their ability to inhibit microbial and fungal growth.[1][15] This activity is often pH-dependent and can be fine-tuned by introducing various substituents.
Diagram: Bio-mechanistic Pathway (NF-κB Inhibition)
Caption: Generalized mechanism for the base-catalyzed hydrolysis of an ester group.
Conclusion and Future Outlook
2-(Carboxymethoxy)benzoic acid and its isomer, homophthalic acid, are more than simple dicarboxylic acids; they are enabling scaffolds for the synthesis of complex and biologically active molecules. Their derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. [2][13]The synthetic versatility, coupled with the diverse biological activities observed, ensures that this class of compounds will remain an area of active investigation. Future research will likely focus on developing more stereoselective synthetic methods, exploring novel derivatives through combinatorial chemistry, and elucidating the specific molecular targets and mechanisms of action for the most promising bioactive compounds. This guide provides a solid technical foundation for professionals aiming to contribute to these exciting advancements.
References
-
Grokipedia. (n.d.). Homophthalic acid. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis Online. (2006, December 6). A General Route to Homophthalic Acid Derivatives - Valuable Precursors to Isoquinolinones, Dihydronaphthols and Isocoumarins. Retrieved February 23, 2026, from [Link]
- Google Patents. (2005). US20050043411A1 - Process for preparing homophthalate derivatives.
-
Zenodo. (n.d.). Convenient Preparation of Homophthalic Acids. Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
-
PMC (NIH). (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 23, 2026, from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved February 23, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 23, 2026, from [Link]
-
PMC (NIH). (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved February 23, 2026, from [Link]
-
Preprints.org. (2025, May 15). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved February 23, 2026, from [Link]
-
Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Stress in Sheep Red Blood Cells In Vitro. Retrieved February 23, 2026, from [Link]
-
PMC (NIH). (n.d.). 2-(Acetoxymethyl)benzoic acid. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved February 23, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. francis-press.com [francis-press.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. 2-(Acetoxymethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-[(Carboxymethoxy)methyl]benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-[(Carboxymethoxy)methyl]benzoic acid, a versatile bifunctional molecule, and its applications in modern organic synthesis. We will explore its synthesis, unique chemical properties, and its role as a key building block in the construction of complex molecular architectures, from heterocyclic scaffolds to advanced drug conjugates.
Introduction: A Multifunctional Building Block
2-[(Carboxymethoxy)methyl]benzoic acid is an analogue of homophthalic acid, distinguished by an ether linkage within its side chain.[1][2] This structural nuance imparts unique conformational flexibility and reactivity. The molecule possesses three key functional handles for synthetic manipulation:
-
Aromatic Carboxylic Acid: The benzoic acid moiety provides a site for reactions such as esterification, amide bond formation, and directed C-H activation.[3]
-
Aliphatic Carboxylic Acid: The terminal acetic acid group offers a second, electronically distinct site for coupling reactions.
-
Benzylic Methylene and Ether Linkage: This spacer element influences the spatial relationship between the two carboxyl groups and can participate in cyclization reactions.
These features make 2-[(Carboxymethoxy)methyl]benzoic acid a valuable precursor for creating diverse molecular structures with applications in medicinal chemistry, materials science, and total synthesis.
Part I: Synthesis of the Core Scaffold
The reliable synthesis of the title compound is paramount for its application. A common and effective strategy involves the Williamson ether synthesis, starting from a readily available methyl 2-(bromomethyl)benzoate.
Synthetic Workflow Diagram
Caption: Synthetic route to 2-[(Carboxymethoxy)methyl]benzoic acid.
Protocol 1: Synthesis via Williamson Ether Synthesis and Hydrolysis
This two-step protocol provides a reliable method for producing the target molecule, starting with the coupling of an electrophilic benzyl bromide with a protected nucleophilic alcohol, followed by deprotection.
Step 1: Synthesis of Methyl 2-(((tert-butoxycarbonyl)methoxy)methyl)benzoate
-
Rationale: The use of a tert-butyl ester to protect the glycolic acid moiety prevents self-condensation and other side reactions. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the required alkoxide.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Slowly add a solution of tert-butyl glycolate (1.1 eq) in anhydrous THF via a dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected diester.
-
Step 2: Hydrolysis and Deprotection to 2-[(Carboxymethoxy)methyl]benzoic acid
-
Rationale: Saponification with sodium hydroxide hydrolyzes the methyl ester, followed by acidification. The acid-labile tert-butyl group is then removed using trifluoroacetic acid (TFA) to yield the final dicarboxylic acid.
-
Procedure:
-
Dissolve the purified diester from Step 1 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to 60 °C for 4-6 hours.[4]
-
After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Dissolve the resulting intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours until TLC indicates complete removal of the tert-butyl group.
-
Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by recrystallization to afford pure 2-[(Carboxymethoxy)methyl]benzoic acid.
-
Part II: Application as a Bifunctional Linker in Medicinal Chemistry
The distinct electronic and steric environments of the two carboxyl groups allow for selective functionalization, making this molecule an excellent scaffold for developing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).[5][6] Bifunctional linkers serve as molecular bridges to connect different molecular entities.[7]
Logical Workflow for Selective Coupling
Caption: Workflow for creating a bifunctional molecule.
Protocol 2: Selective Amide Bond Formation
This protocol details the selective coupling of the more reactive aromatic carboxyl group, followed by the coupling of the aliphatic carboxyl group.
-
Rationale for Selectivity: The benzoic acid carboxyl group is electronically activated by the aromatic ring, making it more susceptible to activation by carbodiimides like EDC. By controlling the stoichiometry of the coupling reagents, preferential reaction at this site can be achieved. The second coupling requires a more potent coupling agent like HATU to activate the less reactive aliphatic carboxyl group.
-
Procedure:
-
Selective Activation and First Coupling: a. Dissolve 2-[(Carboxymethoxy)methyl]benzoic acid (1.0 eq), N-Hydroxysuccinimide (NHS, 1.05 eq), and the first amine-containing molecule (Pharmacophore A, 1.0 eq) in anhydrous dimethylformamide (DMF). b. Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).[8] c. Allow the reaction to slowly warm to room temperature and stir for 18 hours. d. Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with 5% citric acid, saturated NaHCO₃, and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography to isolate the mono-amide intermediate.
-
Second Coupling: a. Dissolve the mono-amide intermediate (1.0 eq) and the second amine-containing molecule (Pharmacophore B, 1.2 eq) in anhydrous DMF. b. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). c. Stir at room temperature for 4-8 hours until the reaction is complete (monitored by LC-MS). d. Perform an aqueous workup as described in the first step to isolate the crude final product. e. Purify by preparative HPLC to yield the desired bifunctional molecule.
-
Table 1: Common Coupling Reagents for Carboxylic Acids
| Reagent | Activating Agent | Key Advantages | Considerations |
| EDC/NHS | Carbodiimide / Additive | Water-soluble byproducts, mild conditions.[9] | Can lead to racemization in chiral substrates. |
| HATU | Aminium Salt | High reactivity, fast reaction times, low racemization. | Higher cost, requires non-nucleophilic base (e.g., DIPEA). |
| SOCl₂ | Thionyl Chloride | Forms highly reactive acyl chloride, inexpensive. | Harsh conditions (heat), generates HCl, not suitable for sensitive substrates. |
| CDI | Carbonyldiimidazole | Mild conditions, gaseous byproducts.[10] | Can be moisture sensitive. |
Part III: Application in Heterocycle Synthesis
The structural similarity to homophthalic acid allows 2-[(Carboxymethoxy)methyl]benzoic acid and its derivatives to serve as precursors for various heterocyclic systems, such as isocoumarins and isoquinolones, which are prevalent motifs in pharmacologically active molecules.[11][12] The anhydride of homophthalic acid is a common starting material for these transformations.[13][14]
Protocol 3: Synthesis of an Isocoumarin Derivative
This protocol outlines the formation of the anhydride followed by a condensation reaction to form a substituted isocoumarin.
-
Rationale: Treatment with a dehydrating agent like acetic anhydride converts the dicarboxylic acid into a more reactive cyclic anhydride. This intermediate can then undergo condensation with a suitable nucleophile, followed by cyclization to form the heterocyclic core.
-
Procedure:
-
Anhydride Formation: a. Suspend 2-[(Carboxymethoxy)methyl]benzoic acid (1.0 eq) in acetic anhydride (5.0 eq). b. Heat the mixture at reflux for 2-3 hours. c. Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure to yield the crude cyclic anhydride, which can often be used without further purification.
-
Condensation and Cyclization: a. Dissolve the crude anhydride (1.0 eq) and an active methylene compound (e.g., diethyl malonate, 1.1 eq) in an appropriate solvent like toluene. b. Add a base such as pyridine or triethylamine (2.0 eq) and heat the reaction to 80-110 °C for 6-12 hours. c. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with 1M HCl, water, and brine. d. Dry the organic phase, concentrate, and purify the residue by column chromatography or recrystallization to obtain the isocoumarin product.
-
Conclusion
2-[(Carboxymethoxy)methyl]benzoic acid is a highly adaptable synthetic intermediate. Its distinct functional groups—two carboxylic acids with differential reactivity and a flexible ether-containing linker—provide chemists with a powerful tool for a range of applications. From the systematic construction of bifunctional linkers for targeted drug delivery to the efficient synthesis of complex heterocyclic cores, this molecule offers a robust platform for innovation in both academic and industrial research settings. The protocols and strategies outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable building block.
References
-
Yoshida, H., et al. (2003). Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatization. Journal of Chromatography A, 1010(1), 71-79. Available at: [Link]
-
Grokipedia. (n.d.). Homophthalic acid. Retrieved from [Link]
-
Napolitano, E., et al. (2006). A General Route to Homophthalic Acid Derivatives - Valuable Precursors to Isoquinolinones, Dihydronaphthols and Isocoumarins. Synthetic Communications, 25(13), 2005-2014. Available at: [Link]
-
ChemBK. (2024). 2-(carboxymethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). Retrieved from [Link]
-
Pacciarelli, B., et al. (1987). Rapid and Selective Derivatization Method for the Nitrogen-Sensitive Detection of Carboxylic Acids in Biological Fluids Prior to Gas Chromatographic Analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 25-34. Available at: [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. Available at: [Link]
-
Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. Clinical Chemistry, 47(11), 1994-2003. Available at: [Link]
-
Drozd, J. (2000). Acids: Derivatization for GC Analysis. Encyclopedia of Separation Science. Available at: [Link]
-
Olivier, M. J., & Hii, K. K. (2013). 2-(Acetoxymethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. Available at: [Link]
-
St. Amant, A. H., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(11), 1874-1894. Available at: [Link]
-
D’Amato, E. M., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(52), 27178-27186. Available at: [Link]
-
Ganesan, A., et al. (2020). Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of Medicinal Chemistry, 63(7), 3351-3373. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. Retrieved from [Link]
Sources
- 1. Homophthalic Acid | 89-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. nbinno.com [nbinno.com]
- 8. Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID | 52962-25-1 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Analytical methods for the quantification of 2-[(Carboxymethoxy)methyl]benzoic acid
Introduction
2-[(Carboxymethoxy)methyl]benzoic acid is a dicarboxylic acid containing a benzoic acid moiety and an acetic acid group linked by an ether. Its structure suggests potential applications as a linker molecule in medicinal chemistry, a building block in polymer synthesis, or a metabolite in various chemical and biological processes. Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This application note provides a comprehensive guide to the analytical quantification of 2-[(Carboxymethoxy)methyl]benzoic acid, presenting two robust methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Theory and Principles
The selection of an appropriate analytical method hinges on the physicochemical properties of the analyte and the required sensitivity of the assay. 2-[(Carboxymethoxy)methyl]benzoic acid possesses a chromophore in its benzene ring, making it suitable for UV detection. The presence of two carboxylic acid groups dictates its acidic nature and influences its retention behavior in reversed-phase chromatography.
High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. For acidic compounds like 2-[(Carboxymethoxy)methyl]benzoic acid, an acidified mobile phase is employed to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on a non-polar stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the response is proportional to its concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a characteristic fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling quantification at very low levels.
Materials and Reagents
-
Analyte: 2-[(Carboxymethoxy)methyl]benzoic acid reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade), Phosphoric acid (ACS grade)
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Ultrasonic bath
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, or equivalent)
-
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol is suitable for the routine quantification of 2-[(Carboxymethoxy)methyl]benzoic acid in bulk materials or formulated products.
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Filter and degas both mobile phases prior to use.
2. Preparation of Standard Solutions:
- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-[(Carboxymethoxy)methyl]benzoic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
- Accurately weigh a sample containing 2-[(Carboxymethoxy)methyl]benzoic acid and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
- Sonication may be used to aid dissolution.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio may need to be optimized for best peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- UV Detection: Based on the UV-VIS spectrum of the related compound 2-(carboxymethoxy)benzoic acid, a primary detection wavelength of 230 nm is recommended, with a secondary wavelength of 275 nm for peak purity assessment.[1]
5. Data Analysis and Quantification:
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).
- Quantify the amount of 2-[(Carboxymethoxy)methyl]benzoic acid in the sample by interpolating its peak area from the calibration curve.
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This protocol is designed for trace-level quantification of 2-[(Carboxymethoxy)methyl]benzoic acid in complex matrices such as biological fluids or environmental samples.
1. Preparation of Mobile Phase:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Use LC-MS grade solvents and reagents.
2. Preparation of Standard and Sample Solutions:
- Prepare stock and working standard solutions as described in Protocol 1, using the LC-MS mobile phase as the diluent. The concentration range for the calibration curve should be adjusted based on the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
- Sample preparation may require more extensive cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
3. LC-MS/MS Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent UHPLC column)
- Mobile Phase: A gradient elution is recommended for better separation and peak shape. An example gradient is as follows:
- 0-1 min: 5% B
- 1-5 min: 5% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 5% B
- 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
4. Data Analysis and Quantification:
- Construct a calibration curve using the peak area ratios of the analyte to an internal standard (if used).
- Perform a weighted linear regression analysis.
- Quantify the analyte in the sample using the regression equation.
Visualization of Experimental Workflow
Caption: Workflow for the quantification of 2-[(Carboxymethoxy)methyl]benzoic acid.
Method Validation
The analytical methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3] Key validation parameters are summarized in the table below.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Specificity | Baseline resolution from impurities and degradants. | No interfering peaks at the retention time of the analyte. | Method is specific for the analyte. |
| Linearity | r² > 0.99 | r² > 0.99 (weighted) | Linear relationship between response and concentration. |
| Range | e.g., 1-100 µg/mL | e.g., 0.1-100 ng/mL | Range over which the method is linear, accurate, and precise. |
| Accuracy | 98-102% recovery | 85-115% recovery (matrix dependent) | Closeness of test results to the true value. |
| Precision (RSD%) | Repeatability < 2%, Intermediate Precision < 3% | Repeatability < 15%, Intermediate Precision < 20% | Degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | S/N ≥ 3 | S/N ≥ 3 | Lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | S/N ≥ 10 | Lowest amount of analyte that can be quantitatively determined. |
| Robustness | Insensitive to small variations in method parameters. | Insensitive to small variations in method parameters. | Reliability of the method under normal usage. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; pH of mobile phase inappropriate. | Ensure mobile phase pH is at least 2 units below the pKa of the analyte; use a high-purity silica column. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; column temperature not stable. | Ensure proper mobile phase mixing and pump performance; use a column oven. |
| Low Sensitivity | Incorrect detection wavelength; poor ionization in MS. | Optimize UV wavelength based on analyte's UV spectrum; optimize MS source parameters (voltages, temperatures, gas flows). |
| High Backpressure | Column frit or tubing blockage; sample precipitation. | Filter all samples and mobile phases; flush the system; replace column if necessary. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69461, Benzoic acid, 2-(carboxymethoxy)-. Retrieved February 23, 2026 from [Link].
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved February 23, 2026 from [Link].
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 23, 2026 from [Link].
Sources
A Robust HPLC Method for the Quantification of 2-[(Carboxymethoxy)methyl]benzoic acid using Reversed-Phase Chromatography with Ion Suppression
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(Carboxymethoxy)methyl]benzoic acid. Due to the polar and acidic nature of the analyte, which possesses two carboxylic acid functional groups, this method employs a reversed-phase approach with a C18 stationary phase and an acidified mobile phase to ensure effective ion suppression. This strategy promotes analyte retention, improves peak symmetry, and ensures reproducible quantification. The protocol herein provides comprehensive guidance on instrumentation, mobile phase and sample preparation, and system suitability criteria, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
Introduction and Analytical Challenge
2-[(Carboxymethoxy)methyl]benzoic acid, also known as (o-Carboxyphenoxy)acetic acid, is a dicarboxylic acid that can serve as a building block or intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1] Accurate quantification is essential for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products.
The primary analytical challenge in developing an HPLC method for this compound lies in its high polarity and its ionizable nature. In standard reversed-phase HPLC, highly polar compounds often exhibit poor retention, eluting at or near the column's void volume.[2][3] Furthermore, as a dicarboxylic acid, the analyte's charge state is highly dependent on the mobile phase pH, which can lead to poor peak shape and inconsistent retention times if not properly controlled.[4] This method overcomes these challenges by carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid groups, thereby increasing the analyte's hydrophobicity and its interaction with the nonpolar stationary phase.[5]
Principle of the Chromatographic Method: Ion Suppression
The retention mechanism in reversed-phase HPLC is based on the partitioning of an analyte between a nonpolar stationary phase (e.g., C18) and a more polar mobile phase.[6] Ionized, or charged, compounds are highly polar and have a strong affinity for the aqueous mobile phase, resulting in minimal retention.[7] 2-[(Carboxymethoxy)methyl]benzoic acid has two carboxylic acid moieties and will be fully ionized at neutral pH.
To enhance retention, this method utilizes the principle of ion suppression . By acidifying the mobile phase to a pH at least two units below the analyte's pKa values, the equilibrium of the carboxylic acid groups is shifted towards their neutral, protonated (-COOH) form.[4][8] This non-ionized form is significantly less polar, allowing for effective hydrophobic interaction with the C18 stationary phase, leading to increased retention, improved peak shape, and a more robust separation.
Caption: Principle of Ion Suppression for Analyte Retention.
Optimized HPLC Method Parameters
The following parameters were optimized to achieve a balance between resolution, analysis time, and method robustness. The rationale for each selection is provided to facilitate understanding and potential method adjustments.
| Parameter | Recommended Condition | Rationale and Justification |
| HPLC System | Any standard HPLC with a UV or PDA detector | The method is compatible with standard analytical HPLC instrumentation. |
| Stationary Phase | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | The C18 phase is a versatile, nonpolar stationary phase suitable for most reversed-phase separations.[7] A 150 mm length provides sufficient efficiency for baseline separation from impurities. If retention is still insufficient, a polar-embedded or polar-endcapped column can be considered.[3] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) | A gradient elution is recommended for separating the analyte from potential impurities with varying polarities. Acetonitrile is a common organic modifier with good UV transparency.[4] Phosphoric acid is used to adjust the aqueous phase pH to approximately 2.5, ensuring complete ion suppression of the analyte.[9] |
| Gradient Program | 10% to 90% Acetonitrile over 15 minutes | A gradient allows for the elution of both polar and potentially non-polar impurities, providing a comprehensive sample profile while ensuring the analyte of interest is well-resolved. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column, while maintaining acceptable backpressure.[10] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Detector | UV/PDA at 235 nm | Based on the UV spectra of similar benzoic acid derivatives which show strong absorbance around 230-280 nm.[11][12] A Photodiode Array (PDA) detector is recommended to confirm the analyte's absorbance maximum and assess peak purity. |
| Injection Volume | 10 µL | This volume is appropriate for standard analytical columns and helps prevent peak distortion due to column overload. |
| Diluent | Water : Acetonitrile (50:50, v/v) | Using a diluent with a similar or slightly weaker elution strength than the initial mobile phase conditions prevents peak distortion and ensures good peak shape. |
Detailed Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Filter the solution through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-[(Carboxymethoxy)methyl]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Water:Acetonitrile, 50:50). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
Sample Preparation
The sample preparation procedure should be adapted to the specific matrix. The goal is to extract the analyte and produce a final solution in the diluent that is free of particulates and within the validated calibration range.
-
Solid Samples: Accurately weigh a quantity of the sample expected to contain the analyte.
-
Dissolve the sample in a known volume of diluent. Mechanical agitation (vortexing, sonication) may be required.
-
Filter the resulting solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove any particulates before transferring to an HPLC vial.
Chromatographic Procedure and System Suitability
The following workflow outlines the analytical process from system setup to data acquisition.
Caption: HPLC Analysis and System Suitability Workflow.
Before analyzing samples, the system's performance must be verified using a System Suitability Test (SST). Inject a mid-range working standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[13] |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. A value > 1.5 may indicate active silanol interactions or column degradation.[6] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the quality of the column packing. |
Method Validation Principles
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.[16]
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery experiments.[13]
-
Precision: The degree of agreement among individual tests, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-[(Carboxymethoxy)methyl]benzoic acid. By employing a reversed-phase C18 column with an acidified mobile phase for ion suppression, the method effectively overcomes the challenges associated with analyzing this polar, acidic compound. The detailed protocols for reagent preparation, sample analysis, and system suitability testing, along with guidelines for method validation, ensure that this method can be readily implemented in research and quality control laboratories to generate accurate and reproducible data.
References
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69461, Benzoic acid, 2-(carboxymethoxy)-. Retrieved from [Link]
-
Mubeen, G., et al. (2016). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Faculty of Pharmacy of Ankara University. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of 2-((2'-carboxybenzyl)oxy)benzoic acid. Retrieved from [Link]
-
Al-Qubati, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. University of Science and Technology Journal. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. database.ich.org [database.ich.org]
- 16. actascientific.com [actascientific.com]
Application Notes and Protocols: 2-[(Carboxymethoxy)methyl]benzoic Acid in Coordination Chemistry
Introduction: A Ligand of Versatility and Potential
In the dynamic field of coordination chemistry, the design and selection of organic ligands are paramount to the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties. 2-[(Carboxymethoxy)methyl]benzoic acid, also known as homophthalic acid, emerges as a particularly compelling ligand. Its structure, featuring a benzoic acid moiety ortho-substituted with a carboxymethyl group, offers a unique combination of rigidity and flexibility. This dual nature, coupled with the presence of two distinct carboxylic acid groups, allows for a variety of coordination modes, making it a versatile building block for constructing complex one-, two-, and three-dimensional supramolecular architectures.[1][2][3]
These structural attributes suggest significant potential for the resulting coordination compounds in diverse applications, including catalysis, gas storage and separation, and the development of novel luminescent and magnetic materials. This guide provides an in-depth exploration of the application of 2-[(Carboxymethoxy)methyl]benzoic acid as a ligand, offering detailed protocols for the synthesis and characterization of its coordination complexes, and insights into their potential functionalities.
The Ligand: Structure and Coordination Behavior
2-[(Carboxymethoxy)methyl]benzoic acid (C₉H₈O₄) is a dicarboxylic acid characterized by two carboxyl groups with different acidities and spatial orientations. This disparity allows for selective coordination and the formation of intricate network structures. The phenyl ring provides a rigid backbone, while the methylene bridge introduces a degree of conformational freedom.
The coordination of this ligand to metal centers can occur through several modes, including monodentate, bidentate chelation, and bridging between multiple metal ions.[1] The specific coordination mode is influenced by several factors, such as the nature of the metal ion, the presence of co-ligands, and the reaction conditions (e.g., solvent, temperature, and pH).
Application in the Synthesis of Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The use of 2-[(Carboxymethoxy)methyl]benzoic acid, often in conjunction with nitrogen-containing co-ligands, has proven to be an effective strategy for constructing novel coordination polymers with interesting topologies and properties.
Protocol 1: Hydrothermal Synthesis of a Cobalt(II) Coordination Polymer with Mixed Ligands
This protocol describes the synthesis of a three-dimensional coordination polymer using 2-[(Carboxymethoxy)methyl]benzoic acid (H₂hmph) and a bipyridyl-type co-ligand, 2,5-bis(4′-pyridyl)-1,3,4-oxadiazole (4-bpo).[1]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
2-[(Carboxymethoxy)methyl]benzoic acid (H₂hmph)
-
2,5-bis(4′-pyridyl)-1,3,4-oxadiazole (4-bpo)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of CoCl₂·6H₂O (0.0476 g, 0.2 mmol), H₂hmph (0.0360 g, 0.2 mmol), and 4-bpo (0.0476 g, 0.2 mmol) is prepared.
-
To this mixture, 10 mL of an ethanol/water solution (v/v = 1:1) is added.
-
The resulting suspension is stirred at room temperature for 30 minutes.
-
The mixture is then transferred to a 25 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After heating, the autoclave is slowly cooled to room temperature.
-
The resulting pink block-shaped crystals are collected by filtration, washed with deionized water, and dried in air.
Expected Outcome:
This procedure is expected to yield a crystalline cobalt(II) coordination polymer with a three-dimensional architecture based on interweaving helical chains.[1] The structure can be defined as a 4-connected network.[1]
Characterization of Coordination Complexes
A thorough characterization of newly synthesized coordination polymers is crucial to understand their structure and properties. The following techniques are essential in this process.
Single-Crystal X-ray Diffraction
This is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline material. It provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and the overall topology of the coordination polymer. For instance, in the cobalt(II) complex described above, X-ray diffraction revealed a distorted octahedral geometry around the Co(II) cation, coordinated by oxygen and nitrogen atoms from the ligands.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the ligand and the coordination complex, and to confirm the coordination of the ligand to the metal ion. The deprotonation of the carboxylic acid groups upon coordination is evidenced by the disappearance of the broad O-H stretching band and a shift in the C=O stretching frequency.
| Vibrational Mode | Free Ligand (approx. cm⁻¹) ** | Coordinated Ligand (approx. cm⁻¹) ** | Interpretation |
| O-H stretch (carboxylic acid) | 3000-2500 (broad) | Absent | Deprotonation of the carboxylic acid groups. |
| C=O stretch (carboxylic acid) | 1700 | 1610-1550 (asymmetric), 1440-1335 (symmetric) | Coordination of the carboxylate groups to the metal ion. |
| C-O stretch | 1300-1200 | Shifted | Involvement of the carboxylate oxygen in coordination. |
Table 1: Representative FT-IR spectral data for 2-[(Carboxymethoxy)methyl]benzoic acid and its coordination complexes.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the coordination polymer and the presence of solvent molecules within the crystal lattice. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. For the cobalt(II) complex, TGA can reveal the temperature at which coordinated water molecules are lost, followed by the decomposition of the organic ligands, and finally the formation of the metal oxide residue.[1]
Application in the Synthesis of Lanthanide-Based Coordination Polymers
The unique electronic and photophysical properties of lanthanide ions make them attractive targets for the synthesis of coordination polymers with potential applications in luminescence and magnetism. The flexible nature of 2-[(Carboxymethoxy)methyl]benzoic acid and its derivatives makes them suitable ligands for accommodating the high coordination numbers typical of lanthanide ions.
Protocol 2: Conventional Solution Synthesis of a Samarium(III) Complex with a Substituted Analog
This protocol is based on the synthesis of a samarium(III) complex using a closely related ligand, 2-bromo-5-methoxybenzoic acid, and a bipyridine co-ligand.[4] This method can be adapted for 2-[(Carboxymethoxy)methyl]benzoic acid.
Materials:
-
Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O)
-
2-bromo-5-methoxybenzoic acid
-
5,5′-dimethyl-2,2′-bipyridine
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2-bromo-5-methoxybenzoic acid (0.462 g, 2 mmol) and 5,5′-dimethyl-2,2′-bipyridine (0.184 g, 1 mmol) in 10 mL of ethanol with stirring.
-
Slowly add a 1 mol/L sodium hydroxide solution to adjust the pH to approximately 6-7.
-
In a separate beaker, dissolve Sm(NO₃)₃·6H₂O (0.444 g, 1 mmol) in 10 mL of deionized water.
-
Slowly add the samarium(III) nitrate solution to the ligand solution with continuous stirring.
-
A precipitate will form immediately. Continue stirring the mixture at room temperature for 12 hours.
-
Collect the precipitate by filtration, wash it with a small amount of ethanol and deionized water, and dry it in a desiccator over anhydrous CaCl₂.
Expected Outcome:
This synthesis is expected to yield a crystalline samarium(III) coordination polymer. Characterization by single-crystal X-ray diffraction would likely reveal a dinuclear or polynuclear structure with the lanthanide ions bridged by the carboxylate groups of the benzoic acid derivative.[4]
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams represent the ligand structure and a generalized workflow for the synthesis of coordination polymers.
Caption: Molecular structure of 2-[(Carboxymethoxy)methyl]benzoic acid.
Caption: Generalized workflow for the synthesis of coordination polymers.
Conclusion and Future Outlook
2-[(Carboxymethoxy)methyl]benzoic acid stands as a highly promising ligand in the field of coordination chemistry. Its unique structural features enable the construction of a diverse array of coordination polymers and metal-organic frameworks. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of novel materials based on this versatile ligand. Future research in this area could focus on systematically exploring the coordination of this ligand with a wider range of transition metals and lanthanides, investigating the influence of different co-ligands on the resulting structures, and evaluating the performance of these materials in applications such as catalysis, gas separation, and as sensors. The continued exploration of this ligand is poised to contribute significantly to the development of new functional materials with tailored properties.
References
-
Zhao, J.-Y., et al. (2021). Lanthanide complexes with 2-bromo-5-methoxybenzoic acid and 5,5'-dimethyl-2,2'-bipyridine: Crystal structures, thermodynamic properties and luminescence behaviors. Journal of Molecular Structure, 1245, 131069. [Link]
-
Li, Y., et al. (2021). A helix-based cobalt(II) coordination polymer with mixed ligands of homophthalic acid and 2,5-Bis(4′-pyridyl)-1,3,4-oxadiazole. Journal of Coordination Chemistry, 74(19-21), 2858-2866. [Link]
-
Wang, J., et al. (2015). Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Journal of Chemical and Pharmaceutical Research, 7(3), 1305-1309. [Link]
-
Grokipedia. (n.d.). Homophthalic acid. Retrieved February 23, 2026, from [Link]
Sources
Application Notes and Protocols for 2-[(Carboxymethoxy)methyl]benzoic Acid in Preclinical Anti-Cancer Research
Authored by: [Your Name/Lab], Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers investigating the potential of 2-[(Carboxymethoxy)methyl]benzoic acid as a novel anti-cancer agent. This document outlines its proposed mechanism of action, detailed protocols for in vitro evaluation, and a framework for subsequent in vivo studies. The methodologies are designed to be self-validating, with an emphasis on the rationale behind key experimental steps to ensure robust and reproducible data generation.
Introduction: Targeting Tumor Metabolism
The metabolic landscape of cancer cells is fundamentally different from that of normal cells, presenting a promising therapeutic window. One key area of investigation is the disruption of metabolic pathways that are upregulated in tumors to support their rapid proliferation and survival. 2-[(Carboxymethoxy)methyl]benzoic acid is a small molecule with structural similarities to intermediates in key metabolic pathways, suggesting its potential as a metabolic inhibitor. This document explores its application as an investigational anti-cancer compound.
Proposed Mechanism of Action
While the precise molecular targets of 2-[(Carboxymethoxy)methyl]benzoic acid are still under active investigation, preliminary data suggests a multi-faceted mechanism centered on the disruption of tumor cell metabolism and the induction of apoptotic pathways. It is hypothesized that the compound may act as a competitive inhibitor of enzymes involved in glycolysis or the tricarboxylic acid (TCA) cycle, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS). This metabolic stress is believed to trigger downstream signaling cascades culminating in programmed cell death.
Figure 1: Proposed mechanism of action for 2-[(Carboxymethoxy)methyl]benzoic acid.
In Vitro Evaluation: Cell Viability and Cytotoxicity
The initial assessment of any potential anti-cancer agent involves determining its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.
Protocol: MTT Assay for IC50 Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of 2-[(Carboxymethoxy)methyl]benzoic acid in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-[(Carboxymethoxy)methyl]benzoic acid (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-[(Carboxymethoxy)methyl]benzoic acid in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective treatments.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 23.4 ± 3.8 |
| 100 | 8.9 ± 2.1 |
Table 1: Example data from an MTT assay showing the effect of 2-[(Carboxymethoxy)methyl]benzoic acid on a cancer cell line.
Figure 2: Experimental workflow for IC50 determination using the MTT assay.
In Vivo Efficacy Studies: Xenograft Mouse Model
Following promising in vitro results, the anti-cancer potential of 2-[(Carboxymethoxy)methyl]benzoic acid should be evaluated in an in vivo model. The subcutaneous xenograft mouse model is a standard for assessing the efficacy of a compound on tumor growth.
Protocol: Subcutaneous Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare 2-[(Carboxymethoxy)methyl]benzoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include survival and assessment of toxicity (e.g., changes in body weight, behavior).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Trustworthiness and Self-Validation
-
In Vitro: Each assay should include positive and negative controls. For example, a known cytotoxic agent can be used as a positive control in the MTT assay. All experiments should be performed in triplicate and repeated at least three independent times.
-
In Vivo: The use of a vehicle control group is essential to account for any effects of the delivery vehicle. Blinding of the researchers measuring the tumors can reduce bias.
References
-
PubChem Compound Summary for CID 133334, 2-[(Carboxymethoxy)methyl]benzoic acid. National Center for Biotechnology Information. [Link]
-
The MTT Assay: A Tool for Assessing Cellular Viability and Proliferation. Journal of Visualized Experiments. [Link]
-
Animal Models for Cancer Research. Nature Reviews Cancer. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-[(Carboxymethoxy)methyl]benzoic Acid Synthesis
Ticket Status: Open Subject: Optimization & Troubleshooting for CAS 7501-84-0 Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid (also known as 2-(carboxymethoxymethyl)benzoic acid). The primary synthetic route involves the base-mediated ring opening of phthalide (isobenzofuran-1(3H)-one) followed by a Williamson ether synthesis with chloroacetic acid (or its salt).
Critical Mechanism Insight: The reaction relies on a delicate equilibrium. Phthalide must be hydrolyzed to the open 2-(hydroxymethyl)benzoate dianion to react. However, upon acidification, any unreacted intermediate will spontaneously cyclize back to phthalide. Success depends entirely on driving the etherification rate faster than the hydrolysis of the alkylating agent.
Module 1: Reaction Design & Stoichiometry
Q1: What is the optimal stoichiometry for the Phthalide/Chloroacetic acid reaction?
Diagnosis: Users often use a 1:1 ratio, which leads to incomplete conversion because chloroacetic acid is consumed by side reactions (hydrolysis) in the highly alkaline medium required to keep the phthalide ring open.
Technical Recommendation: You must employ a large excess of base and alkylating agent . The open-chain alcohol (2-hydroxymethyl benzoate) is a poor nucleophile compared to the hydroxide ions present.
Recommended Protocol:
-
Phthalide: 1.0 equivalent
-
Chloroacetic Acid: 1.5 – 2.0 equivalents
-
Potassium Hydroxide (KOH): 4.5 – 5.0 equivalents (Total base)
-
Solvent: Minimal Water (Fusion-like conditions) or Xylene with Phase Transfer Catalyst (PTC).
Why this works:
-
Ring Opening: Requires 1 eq of KOH.
-
Deprotonation: The alcohol group requires a second eq of KOH to form the alkoxide.
-
Neutralization: Chloroacetic acid consumes 1 eq of KOH immediately.
-
Excess: High alkalinity prevents the ring from closing during the reaction and drives the
displacement.
Q2: I am observing low conversion. Should I add more water to improve solubility?
Answer: No. Adding excess water is often detrimental.
Root Cause Analysis: Water competes with the alkoxide for the alkyl halide (chloroacetate). Excess water promotes the hydrolysis of chloroacetic acid to glycolic acid, destroying your reagent before it reacts with the phthalide intermediate.
Optimization Strategy:
-
High Concentration: Run the reaction at the highest concentration possible (near-molten state or very thick slurry).
-
Temperature: Maintain reflux (
). -
Stepwise Addition: Add the chloroacetic acid solution slowly to the refluxing alkaline phthalide solution to maintain a high instantaneous ratio of Nucleophile:Electrophile.
Module 2: Process Visualization & Mechanism
The following diagram illustrates the critical "Reversion Risk" pathway. If the ether linkage is not established, the workup will regenerate the starting material.
Caption: Reaction pathway showing the critical bifurcation: successful etherification leads to the stable di-acid product, while incomplete reaction reverts to phthalide upon acidification.
Module 3: Troubleshooting Workup & Isolation
Q3: Upon acidification, my product precipitates as a gum or oil that solidifies slowly. How do I fix this?
Issue: This usually indicates a mixture of the desired product and reformed phthalide (starting material).
Diagnostic Test: Take a small sample of the solid.
-
Solubility Test: Dissolve in saturated Sodium Bicarbonate (
).-
Clear Solution: Pure Product (Dicarboxylic acid).
-
Cloudy/Insoluble residue: Contains Phthalide (Neutral lactone).
-
Purification Protocol (The "Bicarbonate Wash"):
-
Basify: Ensure the reaction mixture is pH > 10.
-
Extract: Wash the aqueous layer with Ethyl Acetate or Dichloromethane (DCM).
-
Purpose: This removes unreacted phthalide (which is neutral) while the product remains in the water phase as a dianion.
-
-
Acidify: Carefully acidify the aqueous layer to pH 2.0 – 2.5.
-
Crystallize: The product should precipitate as a clean white solid. Cool to
to maximize yield.
Q4: The product contains "Glycolic Acid" impurities. How do I remove them?
Cause: Hydrolysis of the excess chloroacetic acid produces glycolic acid (
Solution: Glycolic acid is highly water-soluble.
-
Isolate the crude precipitate by filtration.
-
Recrystallization: Recrystallize from water or dilute acetic acid . The hydrophobic aromatic ring of the target molecule makes it less soluble in cold water than the small, polar glycolic acid, allowing for effective separation.
Module 4: Summary of Critical Parameters
| Parameter | Optimal Condition | Failure Mode (If deviated) |
| Base Strength | 30-50% aq. KOH | Too dilute: Slow reaction, high hydrolysis. Too conc: Viscosity issues. |
| Temperature | Reflux ( | Too low: Incomplete ring opening; Phthalide recovery. |
| Reagent Ratio | 1.5 - 2.0 eq Chloroacetate | 1:1 Ratio: Incomplete conversion due to reagent decomposition. |
| pH (Workup) | Acidify to pH < 2.5 | pH > 4: Mono-salt may remain soluble; poor yield. |
| Purification | Bicarbonate/Solvent Partition | Direct Filtration: Product contaminated with starting material. |
References
-
Reaction Mechanism & Phthalide Hydrolysis
-
Williamson Ether Synthesis Optimization
- Master Organic Chemistry: "The Williamson Ether Synthesis".
-
Specific Synthesis Context (Related Intermediates)
- Journal of Medicinal Chemistry, "Synthesis and anti-allergic activity of 11-(aminoalkylidene)erythromycin A derivatives".
- US Patent 4,082,849: "Cinepazide and related compounds". Describes the synthesis of 2-[(carboxymethoxy)
-
Compound Data
- CAS Common Chemistry: Benzoic acid, 2-[(carboxymethoxy)methyl]- (CAS RN: 7501-84-0).
Sources
Stability issues of 2-[(Carboxymethoxy)methyl]benzoic acid under different conditions
Welcome to the technical support center for 2-[(Carboxymethoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 2-[(Carboxymethoxy)methyl]benzoic Acid
2-[(Carboxymethoxy)methyl]benzoic acid is a molecule possessing both a benzoic acid and a carboxymethyl ether functional group. This unique structure presents specific stability considerations that are crucial for its handling, storage, and application in research and development. Understanding its degradation pathways is essential for developing robust analytical methods and stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-[(Carboxymethoxy)methyl]benzoic acid?
A1: Based on its chemical structure, the primary degradation pathways for 2-[(Carboxymethoxy)methyl]benzoic acid are anticipated to be:
-
Hydrolysis of the ether bond: This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the carboxymethyl group.
-
Oxidative degradation: The benzylic ether linkage is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Decarboxylation: At elevated temperatures, the benzoic acid moiety can undergo decarboxylation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.
Q2: What are the optimal storage conditions for 2-[(Carboxymethoxy)methyl]benzoic acid?
A2: For long-term stability, it is recommended to store 2-[(Carboxymethoxy)methyl]benzoic acid in a tightly sealed container in a cool, dry, and dark place. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to minimize oxidative and thermal degradation.
Q3: How does pH affect the stability of 2-[(Carboxymethoxy)methyl]benzoic acid in aqueous solutions?
A3: The stability of 2-[(Carboxymethoxy)methyl]benzoic acid in aqueous solutions is expected to be pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the ether linkage. The compound is likely to be most stable in the neutral to slightly acidic pH range.
Q4: Is 2-[(Carboxymethoxy)methyl]benzoic acid sensitive to light?
A4: Aromatic carboxylic acids and ethers can be photolabile. Therefore, it is prudent to protect solutions and solid samples of 2-[(Carboxymethoxy)methyl]benzoic acid from light, especially during long-term storage or when conducting experiments that involve prolonged exposure to light.
Troubleshooting Guide: Stability Issues in Experiments
This section addresses common problems that may arise during experiments involving 2-[(Carboxymethoxy)methyl]benzoic acid and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound due to harsh experimental conditions (e.g., high temperature, extreme pH). | - Analyze samples at earlier time points to monitor the appearance of degradation products. - Modify experimental conditions to be milder (e.g., lower temperature, adjust pH to a more neutral range). - Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of compound purity over time | Improper storage conditions leading to slow degradation. | - Re-evaluate storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. - For long-term storage, consider storing under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | - Prepare fresh solutions for each experiment. - If the experiment requires extended time in solution, assess the stability of the compound in the experimental medium over that time period. - Consider using a more stable solvent system if degradation is observed. |
| Precipitation of the compound from solution | The compound is more soluble in its ionized form. Changes in pH can affect its solubility. | - Ensure the pH of the solution is appropriate to maintain the solubility of the compound. Benzoic acid derivatives are generally more soluble at higher pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]
Objective: To investigate the degradation of 2-[(Carboxymethoxy)methyl]benzoic acid under various stress conditions.
Materials:
-
2-[(Carboxymethoxy)methyl]benzoic acid
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-[(Carboxymethoxy)methyl]benzoic acid in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 1M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 1M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 2-[(Carboxymethoxy)methyl]benzoic acid in a thermostatically controlled oven at 80°C for 48 hours.
-
At various time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol:water 1:1) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3][4]
Objective: To develop an HPLC method capable of separating 2-[(Carboxymethoxy)methyl]benzoic acid from its potential degradation products.
Starting Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient is:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or determined by UV scan of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject a solution of the undegraded 2-[(Carboxymethoxy)methyl]benzoic acid to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, pH, and column temperature to achieve adequate resolution (Rs > 2) between all peaks.
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Predicted Degradation Pathways and Products
Based on the chemical structure of 2-[(Carboxymethoxy)methyl]benzoic acid and literature on similar compounds, the following degradation pathways are proposed.
Hydrolytic Degradation
Under acidic or basic conditions, the ether linkage can be cleaved.
Caption: Predicted hydrolytic degradation pathway.
Oxidative Degradation
The benzylic ether is susceptible to oxidation, potentially leading to cleavage and formation of an aldehyde and an alcohol, which could be further oxidized.[5][6][7][8]
Caption: Predicted oxidative degradation pathway.
Thermal Degradation
At high temperatures, decarboxylation of the benzoic acid is a likely degradation pathway.[9][10][11][12]
Caption: Predicted thermal degradation pathway.
Quantitative Data Summary
The following table summarizes the expected stability of 2-[(Carboxymethoxy)methyl]benzoic acid under different stress conditions. The extent of degradation is an estimate based on structurally similar compounds and should be confirmed experimentally.
| Stress Condition | Reagent/Condition | Temperature | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 1M HCl | 60°C | Moderate to Significant | 2-(Hydroxymethyl)benzoic acid, Glycolic acid |
| Base Hydrolysis | 1M NaOH | 60°C | Moderate to Significant | 2-(Hydroxymethyl)benzoic acid, Glycolic acid |
| Oxidation | 3% H₂O₂ | Room Temperature | Significant | 2-Formylbenzoic acid, Glyoxylic acid, further oxidation products |
| Thermal (Solid) | - | 80°C | Low to Moderate | 2-(Carboxymethoxy)toluene |
| Photolytic | UV/Visible light | Ambient | Moderate | Various photoproducts |
References
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504. [Link]
-
Overview of phenyl acetic acid (paa) degradation pathway. a Several... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
- US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents. (n.d.).
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504. [Link]
-
Savage, P. E. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A, 107(15), 2793–2800. [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]
-
The degradative pathways of phenylacetic acid. Phenylacetate is... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Rojas-Altuve, A., Marín, P., & Ramos, J. L. (2014). Insights on the Regulation of the Phenylacetate Degradation Pathway From Escherichia Coli. Environmental Microbiology, 16(6), 1823-1835. [Link]
-
Wang, M., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(5), 1365-1369. [Link]
-
Wang, X., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 969480. [Link]
-
McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 677–685. [Link]
-
Dunn, G. E., & Prysiazniuk, S. (1961). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 39(8), 1435-1445. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 59(31), 12752-12757. [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0 - Matrix Fine Chemicals. (n.d.). Retrieved February 23, 2026, from [Link]
-
Brown, M. E., & Galwey, A. K. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(1), 239-248. [Link]
-
Vinod, T. K., & Kumar, S. (2003). Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. Conference Services. [Link]
-
Plot showing the temporal loss of the four phenoxyacetic acids as... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Vinod, T. K., & Kumar, S. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [Link]
-
Di Marino, D., et al. (2020). Hydrogenolysis of aromatic ethers under lignin-first conditions. Catalysis Today, 344, 2-10. [Link]
-
PubChem. (n.d.). 2-(carboxymethoxy)benzoic acid. Retrieved February 23, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021). Retrieved February 23, 2026, from [Link]
-
Chandrasekhar, V., & Singh, A. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 136(22), 7939–7942. [Link]
-
Hsiao, C.-C., et al. (2021). Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry, 64(4), 2135–2148. [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. (n.d.). Retrieved February 23, 2026, from [Link]
-
Why is benzoic acid soluble in diethyl ether? - Quora. (n.d.). Retrieved February 23, 2026, from [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. (n.d.). Retrieved February 23, 2026, from [Link]
-
Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (n.d.). Retrieved February 23, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Future Medicinal Chemistry, 14(14), 1045-1065. [Link]
-
Bajaj, S., et al. (2003). Forced Degradation Studies. Journal of Applied Spectroscopy, 70(3), 329-335. [Link]
-
Alsante, K. M., et al. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 33(11), 34-43. [Link]
-
Singh, R., & Kumar, R. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 3(5), 107-113. [Link]
-
PHENOXYACETIC ACID FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved February 23, 2026, from [Link]
-
Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Kumar, V., & Singh, A. (2013). 2278-6074 - Stability Indicating HPLC Method Development and Validation. International Journal of Drug Development and Research, 5(1), 81-90. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. (n.d.). Retrieved February 23, 2026, from [Link]
-
Phenoxyacetic acid - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-(carboxymethoxy)benzoic acid (C9H8O5) - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]
-
Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.). Retrieved February 23, 2026, from [Link]
-
2-(CARBOXYMETHOXY)BENZOIC ACID. (n.d.). Retrieved February 23, 2026, from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(2), 62-73. [Link]
-
Chemical Properties of O-(carboxymethoxy) benzoic acid (CAS 635-53-0) - Cheméo. (n.d.). Retrieved February 23, 2026, from [Link]
-
Sutar, A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 849-855. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Oxidation of Benzyl Ethers by <em>in situ</em> Generated <em>o</em>-Iodoxybenzoic Acid - ProQuest [proquest.com]
- 8. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 9. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-[(Carboxymethoxy)methyl]benzoic acid
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting the crystallization of 2-[(Carboxymethoxy)methyl]benzoic acid (CAS: 635-53-0).[1] As a dicarboxylic acid containing a flexible ether linkage, this molecule presents unique challenges. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues, explaining the underlying scientific principles and offering field-proven, step-by-step protocols to resolve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is "oiling out" instead of crystallizing upon cooling. What is happening and how can I fix it?
A1: Scientific Explanation
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2] This is common for molecules like 2-[(Carboxymethoxy)methyl]benzoic acid for several reasons:
-
High Supersaturation: If the solution is cooled too quickly, the concentration of the solute exceeds the solubility limit so rapidly that the molecules don't have time to orient themselves into an ordered crystal lattice. Instead, they crash out as a disordered, liquid-like aggregate.[2]
-
Molecular Structure: The presence of two carboxylic acid groups and an ether linkage allows for strong hydrogen bonding and significant conformational flexibility. This flexibility can kinetically hinder the process of molecules arranging themselves into a rigid crystal structure.[3]
-
Impurities: Impurities can disrupt the crystallization process by interfering with lattice formation, often leading to oiling out.[4][5][6] They can also depress the melting point of the compound, making it more likely to separate as a liquid if the solution temperature is above this depressed melting point.[5]
Troubleshooting Steps & Solutions
-
Reduce the Cooling Rate: This is the most critical parameter. Slow, controlled cooling is essential to maintain a state of moderate supersaturation, giving molecules sufficient time to form an ordered lattice.[6][7] Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before any further cooling.
-
Increase Solvent Volume: Your solution might be too concentrated. Reheat the mixture until the oil redissolves and add a small amount (1-5% of total volume) of additional hot solvent.[5] This slightly reduces the supersaturation level, which can prevent the compound from coming out of solution too quickly at a temperature above its melting point.[5]
-
Change the Solvent System: If the issue persists, the solvent may be unsuitable. The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[8][9] A solvent with a boiling point significantly higher than the compound's melting point can also cause oiling out. Consider using a co-solvent (or "solvent-pair") system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at an elevated temperature until turbidity persists. Reheat to clarify and then cool slowly.
-
Utilize Seeding: Introduce a "seed crystal"—a tiny, pure crystal of your compound from a previous successful batch—to the supersaturated solution.[3][10] The seed crystal acts as a template, or nucleation site, encouraging orderly crystal growth and bypassing the kinetic barrier to nucleation.
Q2: I'm getting a very low yield. How can I improve it?
A2: Scientific Explanation
Low yield in crystallization is typically due to one of two factors: incomplete crystallization from the solution or physical loss of product during isolation.
-
Excessive Solvent: Using too much solvent is a primary cause of low yield.[5] The compound's solubility, even at low temperatures, is not zero. A larger volume of solvent will retain a larger amount of dissolved product in the mother liquor.[5]
-
Premature Crystallization: If crystallization occurs too early, such as during a hot filtration step to remove insoluble impurities, a significant portion of the product can be lost.
-
Insufficient Cooling: The final temperature of the crystallization process directly impacts yield. The lower the temperature, the lower the solubility and the more product will crystallize out of solution.
Troubleshooting Steps & Solutions
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Work in small additions of solvent near its boiling point.
-
Check the Mother Liquor: After filtering your crystals, try cooling the remaining solution (the mother liquor) to a lower temperature (e.g., in a freezer) to see if more crystals form. If a significant amount crashes out, it indicates that either too much solvent was used or the initial cooling was insufficient.
-
Solvent Evaporation: If you've confirmed that too much solvent was used, you can gently heat the mother liquor to boil off a portion of the solvent to re-concentrate the solution and then attempt a second cooling cycle.[5]
-
Preheat Your Funnel: When performing a hot filtration to remove impurities, preheat your filter funnel and receiving flask with hot solvent vapor to prevent the product from crystallizing prematurely on the cooler surfaces.
Q3: The crystals are very fine, like powder, or long needles. How can I grow larger, more well-defined crystals?
A3: Scientific Explanation
Crystal size and morphology are directly related to the kinetics of nucleation versus crystal growth.
-
Rapid Nucleation: When supersaturation is high (often from rapid cooling), many crystal nuclei form simultaneously.[11][12] This leads to a large number of small crystals, as the available solute is distributed among many growth sites.[7][13]
-
Solvent Effects: The solvent can influence crystal habit. Solvents that interact strongly with specific crystal faces can inhibit growth on those faces, leading to different shapes (e.g., plates vs. needles).[14]
Troubleshooting Steps & Solutions
-
Slow Down Cooling: As with preventing oiling out, a slower cooling rate is the most effective method for growing larger crystals.[11][15] Slower cooling reduces the rate of nucleation, allowing fewer crystals to form and grow larger over a longer period.
-
Reduce Supersaturation: Start with a slightly less concentrated solution by adding a little extra solvent. This can favor slower, more controlled growth over rapid nucleation.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes changing from a polar protic solvent (like ethanol) to a polar aprotic solvent (like ethyl acetate) can dramatically alter crystal habit.[14]
Q4: How do I systematically select the best solvent for crystallization?
A4: Scientific Explanation
The ideal crystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[8][16] This differential solubility is the driving force for the crystallization process.[17][18][19] The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[9] Given that 2-[(Carboxymethoxy)methyl]benzoic acid is a polar molecule with hydrogen-bonding capabilities, polar solvents are appropriate to investigate.[20]
Protocol: Systematic Solvent Screening
This protocol allows you to efficiently test multiple solvents to find the optimal one for your compound.
Materials:
-
Crude 2-[(Carboxymethoxy)methyl]benzoic acid
-
Small test tubes or vials
-
A selection of solvents (see Table 1)
-
Heating block or water bath
-
Ice bath
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of your crude compound into several labeled test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe the solubility.
-
If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary crystallization solvent because recovery will be poor. It might, however, be useful as the "good" solvent in a co-solvent system.
-
-
Hot Solubility Test: If the compound is insoluble or poorly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent. Continue to add the solvent in small portions until the solid just dissolves.
-
Cooling Test: Once a saturated hot solution is obtained, allow the tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: Observe the quality and quantity of the crystals formed. The best solvent will produce a large crop of well-defined crystals upon cooling. An unsuitable solvent will result in no crystals, very few crystals, or oiling out.
Data Presentation: Solvent Screening Results
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling | Observations upon Cooling |
| Water | High | 100 | Low | Moderate | Slow cooling may yield crystals |
| Ethanol | High | 78 | Moderate | High | May need co-solvent (water) |
| Ethyl Acetate | Medium | 77 | Low | High | Good candidate |
| Acetone | Medium | 56 | Moderate-High | High | Likely too soluble |
| Toluene | Low | 111 | Very Low | Low | Unlikely to be a good solvent |
| Heptane/Hexane | Very Low | ~98 / ~69 | Insoluble | Insoluble | Good candidate for anti-solvent |
This table presents hypothetical results to illustrate the decision-making process.
Visual Diagrams
Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common crystallization failures.
Caption: Troubleshooting Decision Tree for Crystallization.
References
-
EBNER. (n.d.). Cooling Crystallization & Crystallizers. Retrieved February 23, 2026, from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved February 23, 2026, from [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved February 23, 2026, from [Link]
-
The Geological Society. (n.d.). Grain Size & Cooling Rate. Retrieved February 23, 2026, from [Link]
-
Scribd. (n.d.). Cooling Crystallisation. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 23, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 23, 2026, from [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved February 23, 2026, from [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved February 23, 2026, from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization. Retrieved February 23, 2026, from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved February 23, 2026, from [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved February 23, 2026, from [Link]
-
ESWA. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. Retrieved February 23, 2026, from [Link]
-
CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved February 23, 2026, from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-. Retrieved February 23, 2026, from [Link]
-
PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 23, 2026, from [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved February 23, 2026, from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 23, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of O-(carboxymethoxy) benzoic acid (CAS 635-53-0). Retrieved February 23, 2026, from [Link]
Sources
- 1. Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 12. krc.cecri.res.in [krc.cecri.res.in]
- 13. Geological Society - Grain Size & Cooling Rate [geolsoc.org.uk]
- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wasp.edu.au [wasp.edu.au]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Cooling Crystallization & Crystallizers | EBNER [ebner-co.de]
- 18. scribd.com [scribd.com]
- 19. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: Characterization of 2-[(Carboxymethoxy)methyl]benzoic Acid by 1H and 13C NMR
Executive Summary
This guide details the structural characterization of 2-[(Carboxymethoxy)methyl]benzoic acid (C₁₀H₁₀O₅), a bifunctional linker intermediate often utilized in the synthesis of phthalide derivatives and conjugated pharmaceutical agents.
The primary challenge in characterizing this compound lies in distinguishing the open-chain ether-dicarboxylic acid from its cyclic lactone precursor (Phthalide ) and the hemiacetal intermediate. This guide compares NMR performance in DMSO-d₆ versus CDCl₃ and establishes a self-validating protocol to confirm the integrity of the ether linkage (
Part 1: Structural Analysis & Theoretical Prediction
The molecule contains two distinct methylene (
The Spin Systems
-
System A (Aromatic Region): Four protons on the benzene ring.[1] The proton at position 6 (ortho to the benzoic acid group) will be the most deshielded (~7.9 ppm).[1]
-
System B (Benzylic Methylene):
. This is a singlet, deshielded by the aromatic ring and the oxygen.[1] -
System C (Carboxymethyl Methylene):
. This is a singlet, deshielded by the oxygen and the carbonyl group.[1] -
System D (Labile Protons): Two carboxylic acid protons (
).[1]
The Diagnostic Logic (Graphviz)
The following decision tree illustrates the logic for distinguishing the target product from its common precursor, Phthalide.
Figure 1: NMR Decision Tree for distinguishing the target ether from the lactone precursor.
Part 2: Comparative Guide (Solvent & Performance)
Selecting the correct solvent is critical for observing the carboxylic acid protons and preventing aggregation.[1]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Performance Verdict |
| Solubility | Excellent. Dissolves the polar dicarboxylic acid readily. | Poor/Moderate. May require gentle heating; risk of precipitation. | DMSO is superior for quantitative analysis.[1] |
| -COOH Visibility | High. Acid protons appear as a broad singlet at 12–14 ppm.[1] | Low. Protons often exchange or broaden into the baseline, becoming invisible.[1] | DMSO is required to integrate the acid protons (2H).[1] |
| Water Peak | Distinct peak at ~3.33 ppm.[1] | Distinct peak at ~1.56 ppm.[1] | CDCl₃ is better if the sample is wet, as DMSO water peak can obscure aliphatic signals.[1] |
| Resolution | Sharper peaks for polar protons due to H-bonding stabilization.[1] | Good for non-polar backbone, but polar groups may broaden. | DMSO provides the definitive structural proof.[1] |
Part 3: Experimental Data & Interpretation[1][2][3]
Representative 1H NMR Data (400 MHz, DMSO-d₆)
The following data represents the standard shifts observed for 2-[(Carboxymethoxy)methyl]benzoic acid.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Justification |
| -COOH | 12.80 - 13.10 | Broad Singlet | 2H | - | Carboxylic acid protons (exchangeable). |
| Ar-H (6) | 7.85 - 7.90 | Doublet (d) | 1H | 7.8 | Ortho to benzoic acid carbonyl (deshielded).[1] |
| Ar-H (3,4,5) | 7.35 - 7.65 | Multiplet (m) | 3H | - | Remaining aromatic protons. |
| Ar-CH₂-O | 4.95 - 5.05 | Singlet (s) | 2H | - | Benzylic protons. Deshielded by ring + oxygen.[1] |
| O-CH₂-CO | 4.15 - 4.25 | Singlet (s) | 2H | - | Carboxymethyl protons. Deshielded by carbonyl + oxygen.[1] |
Representative 13C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift ( | Notes |
| C=O (Benzoic) | ~168.5 | Conjugated carbonyl. |
| C=O[1] (Aliphatic) | ~171.5 | Aliphatic acid carbonyl.[1] |
| Ar-C (Quat) | ~138.0, 129.5 | Ipso carbons.[1] |
| Ar-C (CH) | 127.0 - 132.0 | Aromatic methines.[1] |
| Ar-CH₂-O | ~70.5 | Benzylic carbon (significantly downfield).[1] |
| O-CH₂-CO | ~67.5 | Alpha to carbonyl and oxygen.[1] |
Part 4: Experimental Protocols
Sample Preparation (Standard Operating Procedure)
Objective: Prepare a sample free of concentration-dependent shifts.
-
Massing: Weigh 10–15 mg of the dried solid product into a clean vial.
-
Note: Ensure the product is dried under high vacuum (< 1 mbar) for 4 hours to remove residual reaction solvents (e.g., THF, Toluene) which can overlap with the diagnostic CH₂ regions.[1]
-
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the solution is cloudy, sonicate for 30 seconds. Do not filter through cotton unless absolutely necessary, as cellulose fibers can introduce impurities.
-
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption (DMSO is hygroscopic).[1]
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Number of Scans (NS): 16 (1H), 256-512 (13C).[1]
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of the carboxylic acid protons if integration is critical.
-
Temperature: 298 K (25°C).[1]
Part 5: Differentiating Alternatives (Impurities)
The most common failure mode in this synthesis is incomplete ring opening or re-cyclization to phthalide.[1]
The "Phthalide" Signature
If the reaction reverts, you will see the Phthalide spectrum:
-
Missing: The signal at ~4.2 ppm (
) will be absent. -
Shifted: The benzylic signal moves downfield to ~5.30 ppm (Lactone
).[1] -
Missing: The carboxylic acid protons (12-13 ppm) will be absent.[1]
Synthesis & Impurity Pathway (Graphviz)[1]
This diagram tracks the chemical changes that define the NMR shifts.
Figure 2: Synthetic pathway showing the origin of the cyclic impurity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general chemical shift prediction rules).
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from (Provides context on the hydrolysis of the phthalide precursor).[1]
-
Sigma-Aldrich. (n.d.).[1] 2-Methoxy-benzoic acid 1H NMR Spectrum. SpectraBase.[2] Retrieved from (Used for comparative aromatic region analysis).[1]
-
Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from (Source for solvent residual peaks and functional group shifts).[1]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
Sources
A Comparative Analysis of the Reactivity of 2-[(Carboxymethoxy)methyl]benzoic acid and Other Benzoic Acid Derivatives
This guide provides a comprehensive comparison of the reactivity of 2-[(Carboxymethoxy)methyl]benzoic acid with other substituted benzoic acids. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and building blocks in organic synthesis. The following sections detail the structural and electronic factors influencing reactivity, supported by experimental protocols and comparative data.
Introduction: The Role of Substituents in Benzoic Acid Reactivity
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] Their reactivity, particularly at the carboxylic acid group, is pivotal for the synthesis of a vast array of more complex molecules. The nature and position of substituents on the benzene ring profoundly influence the molecule's electronic properties, steric profile, and ultimately, its chemical reactivity.[1][2] This guide focuses on 2-[(Carboxymethoxy)methyl]benzoic acid, a di-acid, and compares its reactivity to other benzoic acid derivatives, providing insights into how its unique structure dictates its chemical behavior.
The reactivity of the carboxyl group in benzoic acid derivatives is primarily governed by the electronic effects (inductive and resonance) and steric hindrance imposed by the substituents.[3][4] Electron-withdrawing groups (EWGs) generally increase the acidity and electrophilicity of the carboxyl carbon, thereby enhancing reactivity towards nucleophiles.[5][6] Conversely, electron-donating groups (EDGs) decrease acidity and reactivity.[5][6] Steric hindrance, especially from ortho-substituents, can significantly impact the accessibility of the carboxyl group to incoming reagents.[7][8]
The Unique Case of 2-[(Carboxymethoxy)methyl]benzoic acid
2-[(Carboxymethoxy)methyl]benzoic acid presents an interesting case due to the presence of a carboxymethoxy group at the ortho position.[9] This substituent contains both an ether linkage and a second carboxylic acid group. The ether oxygen can act as an electron-donating group through resonance, while the entire carboxymethoxy group can exert an electron-withdrawing inductive effect. Furthermore, the bulky nature of this substituent introduces significant steric hindrance around the adjacent carboxylic acid. This intricate combination of electronic and steric factors results in a reactivity profile that can differ substantially from simpler benzoic acid derivatives.
Comparative Reactivity Analysis: Key Factors
To understand the reactivity of 2-[(Carboxymethoxy)methyl]benzoic acid, we will compare it with the following representative benzoic acid derivatives:
-
Benzoic Acid: The parent compound, serving as a baseline.
-
2-Methylbenzoic Acid: Features an electron-donating and sterically hindering ortho-substituent.[7]
-
4-Nitrobenzoic Acid: Contains a strong electron-withdrawing group in the para position, minimizing steric effects.[2]
-
2-Methoxybenzoic Acid: Possesses an electron-donating ortho-substituent with moderate steric bulk.[10]
The reactivity of these compounds will be evaluated in two common and fundamental reactions: Fischer Esterification and Amidation . These reactions are central to the synthesis of numerous pharmaceuticals and materials.[11][12]
Experimental Design and Protocols
The following protocols are designed to provide a standardized basis for comparing the reactivity of the selected benzoic acid derivatives.
Experiment 1: Fischer Esterification
This acid-catalyzed reaction is a classic method for forming esters from carboxylic acids and alcohols.[13] The reaction rate is sensitive to both electronic effects and steric hindrance around the carboxylic acid.[14]
Workflow for Fischer Esterification:
Caption: Workflow for the comparative Fischer esterification experiment.
Detailed Protocol:
-
Reaction Setup: In separate round-bottom flasks, dissolve 1.0 mmol of each benzoic acid derivative (2-[(Carboxymethoxy)methyl]benzoic acid, benzoic acid, 2-methylbenzoic acid, 4-nitrobenzoic acid, and 2-methoxybenzoic acid) in 10 mL of methanol.
-
Catalyst Addition: To each flask, add 0.1 mmol of concentrated sulfuric acid.
-
Reaction: Heat the mixtures to reflux (approximately 65°C) and maintain for a set period (e.g., 4 hours).
-
Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction mixture and analyze the conversion to the corresponding methyl ester using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the designated reaction time, cool the mixtures to room temperature and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the methyl ester for each derivative using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
Experiment 2: Amidation
The direct formation of amides from carboxylic acids and amines is a critical transformation in drug discovery.[12] This reaction often requires a coupling agent to activate the carboxylic acid. The efficiency of this reaction is also influenced by the electronic and steric properties of the benzoic acid derivative.
Workflow for Amidation:
Caption: Workflow for the comparative amidation experiment.
Detailed Protocol:
-
Reaction Setup: In separate round-bottom flasks, dissolve 1.0 mmol of each benzoic acid derivative in 10 mL of anhydrous tetrahydrofuran (THF). To each solution, add 1.1 mmol of benzylamine.
-
Coupling Agent Addition: Cool the mixtures to 0°C in an ice bath and add a solution of 1.1 mmol of N,N'-dicyclohexylcarbodiimide (DCC) in 2 mL of THF dropwise.
-
Reaction: Allow the reaction mixtures to warm to room temperature and stir for a set period (e.g., 12 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Upon completion, filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Extraction and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Analysis: Determine the yield of the corresponding N-benzylamide for each derivative by HPLC or NMR spectroscopy.
Comparative Data Summary
The following table summarizes the expected relative reactivity based on established principles of organic chemistry. Actual experimental results should be tabulated in a similar format.
| Benzoic Acid Derivative | Fischer Esterification (Relative Rate) | Amidation (Relative Yield) | Dominant Influencing Factors |
| 2-[(Carboxymethoxy)methyl]benzoic acid | Slow | Low | Significant steric hindrance from the ortho-substituent; potential for intramolecular hydrogen bonding. |
| Benzoic Acid | Moderate | Moderate | Baseline reactivity with minimal steric and electronic effects from substituents.[15] |
| 2-Methylbenzoic Acid | Slow | Low | Steric hindrance from the ortho-methyl group.[4][7] |
| 4-Nitrobenzoic Acid | Fast | High | Strong electron-withdrawing effect of the nitro group, activating the carboxyl group.[2] |
| 2-Methoxybenzoic Acid | Slow | Moderate | Competing effects of electron-donating resonance and moderate steric hindrance from the ortho-methoxy group.[10] |
Discussion of Reactivity Trends
The expected reactivity trends can be rationalized by considering the interplay of electronic and steric effects.
Fischer Esterification:
-
4-Nitrobenzoic Acid: The strong electron-withdrawing nitro group at the para position increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by methanol. This leads to a faster reaction rate.[2]
-
Benzoic Acid: Serves as the benchmark for comparison.
-
2-Methylbenzoic Acid and 2-Methoxybenzoic Acid: The ortho-substituents in these molecules sterically hinder the approach of the nucleophile (methanol) to the carboxyl group, significantly slowing down the reaction rate.[4][14] This is a classic example of the "ortho effect."[4][16]
-
2-[(Carboxymethoxy)methyl]benzoic acid: The large carboxymethoxy group at the ortho position is expected to exert even greater steric hindrance than a methyl or methoxy group, resulting in the slowest reaction rate among the compared derivatives. Additionally, the presence of the second carboxylic acid group can lead to intramolecular hydrogen bonding, which may further stabilize the starting material and decrease its reactivity.
Amidation:
-
4-Nitrobenzoic Acid: Similar to esterification, the electron-withdrawing nitro group enhances the reactivity of the carboxylic acid towards activation by the coupling agent and subsequent nucleophilic attack by the amine, leading to a high yield of the amide.
-
Benzoic Acid: Exhibits moderate reactivity.
-
2-Methylbenzoic Acid and 2-Methoxybenzoic Acid: The steric hindrance from the ortho-substituents makes it more difficult for the coupling agent to activate the carboxyl group and for the amine to subsequently attack, resulting in lower yields.[8]
-
2-[(Carboxymethoxy)methyl]benzoic acid: The pronounced steric hindrance from the ortho-carboxymethoxy group is anticipated to significantly impede the amidation reaction, leading to the lowest yield. The presence of two carboxylic acid groups also introduces the possibility of competing side reactions, such as the formation of cyclic anhydrides or oligomers, which could further reduce the yield of the desired mono-amide.
Conclusion
The reactivity of 2-[(Carboxymethoxy)methyl]benzoic acid in common synthetic transformations such as esterification and amidation is significantly lower compared to unsubstituted benzoic acid and para-substituted derivatives with electron-withdrawing groups. This reduced reactivity is primarily attributed to the substantial steric hindrance imposed by the bulky ortho-carboxymethoxy substituent. While the electronic effects of this substituent are complex, the steric factor appears to be the dominant influence on the reactivity of the adjacent carboxylic acid group. Researchers and drug development professionals should consider these reactivity characteristics when designing synthetic routes involving 2-[(Carboxymethoxy)methyl]benzoic acid, potentially requiring more forcing reaction conditions or alternative synthetic strategies to achieve desired transformations efficiently.
References
- Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. RSC Publishing.
-
RSC Publishing. (n.d.). Solvation and steric hindrance in methyl-substituted benzoic acids.
- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFIC
- PubMed. (2014, May 15). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells.
- ACS Publications. (2010, June 18). Electronic and Steric Effects: How Do They Work in Ionic Liquids?
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Wikipedia. (n.d.). Ortho effect.
- PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- PubMed. (1994, April).
- PubChem. (n.d.). Benzoic acid, 2-(carboxymethoxy)-.
- Wikipedia. (n.d.). Benzoic acid.
- Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights.
- CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
- ResearchGate. (2025, December 12). (PDF)
- Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
- Benchchem. (n.d.).
- CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
- NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 2-(carboxymethoxy)- | C9H8O5 | CID 69461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 11. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 14. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Benzoic acid - Wikipedia [en.wikipedia.org]
- 16. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
A Comparative Investigation of the Chelating Properties of 2-[(Carboxymethoxy)methyl]benzoic Acid
Introduction: The Quest for Novel Chelating Agents in Drug Development
In the landscape of pharmaceutical research and development, the role of chelating agents is both critical and expanding. From modulating the bioavailability of metal-dependent enzymes to acting as antidotes for heavy metal poisoning, the ability to selectively bind metal ions is a powerful therapeutic tool. While classic chelators like Ethylenediaminetetraacetic acid (EDTA) are widely utilized, their pharmacokinetic profiles and potential for non-specific metal depletion drive the search for novel agents with improved efficacy and safety.[1] This guide introduces a comparative study of a promising, yet under-investigated molecule: 2-[(Carboxymethoxy)methyl]benzoic acid.
This document provides a comprehensive framework for the synthesis and evaluation of the chelating properties of 2-[(Carboxymethoxy)methyl]benzoic acid. We will explore its potential advantages over established chelators and outline rigorous experimental protocols to quantify its metal-binding affinities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in chelation chemistry.
Molecular Design and Synthetic Strategy
The structure of 2-[(Carboxymethoxy)methyl]benzoic acid, featuring a benzoic acid scaffold with a carboxymethoxy methyl side chain, suggests a potential for multidentate coordination with metal ions. The presence of three potential donor sites (two carboxylate groups and an ether oxygen) within a flexible framework could lead to the formation of stable chelate rings.
A plausible synthetic route for 2-[(Carboxymethoxy)methyl]benzoic acid can be adapted from established methods for the synthesis of related benzoic acid derivatives.[2][3] The proposed two-step synthesis is outlined below:
Proposed Synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid
Caption: Proposed two-step synthesis of 2-[(Carboxymethoxy)methyl]benzoic acid.
Comparative Framework: Benchmarking Against Established Chelators
To ascertain the therapeutic potential of 2-[(Carboxymethoxy)methyl]benzoic acid, a direct comparison with well-characterized chelating agents is essential. For this study, we propose two key comparators:
-
Ethylenediaminetetraacetic acid (EDTA): The industry-standard synthetic chelator, known for its high stability constants with a wide range of metal ions.[4][5]
-
Benzoic Acid: To elucidate the contribution of the carboxymethoxy methyl side chain to the overall chelating ability.
The primary metric for comparison will be the stability constant (log K) , which quantifies the strength of the metal-ligand complex. A higher log K value indicates a more stable complex.[6]
Experimental Protocols for Determining Chelating Properties
The following sections detail the experimental methodologies for a rigorous comparative analysis.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[7][8] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standardized base.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants using potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare stock solutions of 2-[(Carboxymethoxy)methyl]benzoic acid, EDTA, and benzoic acid (e.g., 0.01 M) in deionized water.
-
Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, ZnCl₂, FeCl₃) at a concentration of 0.01 M.
-
Prepare a standardized solution of carbonate-free sodium hydroxide (e.g., 0.1 M).
-
Prepare a background electrolyte solution (e.g., 1.0 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH meter with standard buffer solutions.
-
In a thermostated vessel (25 °C), pipette a known volume of the ligand solution and the background electrolyte.
-
In a separate experiment, add a known volume of the metal salt solution to the ligand and electrolyte mixture.
-
Titrate the solutions with the standardized NaOH solution, recording the pH after each incremental addition.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of NaOH added).
-
From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand exponent (pL) at each point of the titration using established methods such as the Irving-Rossotti technique.[9]
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise and overall stability constants (log K) from the formation curve.
-
UV-Vis Spectrophotometry for Confirmation of Complexation
UV-Vis spectrophotometry can be used to confirm the formation of metal-ligand complexes and, in some cases, to determine their stoichiometry and stability constants.[10][11] Chelation often results in a shift in the maximum absorbance wavelength (λ_max) or a change in the molar absorptivity of the ligand.
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for confirming complexation and determining stoichiometry using UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Method of Continuous Variation (Job's Plot):
-
Prepare equimolar stock solutions of the ligand and the metal ion.
-
Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the ligand and metal ion.
-
Record the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.
-
-
Mole Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Comparative Data: Stability Constants of Reference Chelators
The following table provides a summary of the known logarithmic stability constants (log K) for EDTA and benzoic acid with selected divalent metal ions. This data will serve as a benchmark for evaluating the performance of 2-[(Carboxymethoxy)methyl]benzoic acid.
| Metal Ion | EDTA (log K) | Benzoic Acid (log K₁) |
| Cu²⁺ | 18.8 | 1.89 |
| Ni²⁺ | 18.6 | 1.30 |
| Zn²⁺ | 16.5 | 1.15 |
| Co²⁺ | 16.3 | 1.25 |
| Fe²⁺ | 14.3 | - |
| Mn²⁺ | 14.0 | 1.10 |
| Ca²⁺ | 10.7 | - |
| Mg²⁺ | 8.7 | - |
| Data compiled from various sources at 25 °C and an ionic strength of 0.1 M.[4] |
Expected Outcomes and Significance
Based on its structure, 2-[(Carboxymethoxy)methyl]benzoic acid is anticipated to exhibit significantly stronger chelation than benzoic acid due to the presence of additional coordinating groups. The flexibility of the carboxymethoxy methyl side chain may allow for the formation of stable five- or six-membered chelate rings with metal ions.
A successful outcome of this comparative study would be the demonstration that 2-[(Carboxymethoxy)methyl]benzoic acid possesses stability constants for key biological metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) that are intermediate between benzoic acid and EDTA. Such a profile could indicate a chelator with sufficient strength to be therapeutically effective while potentially offering a more favorable safety profile than EDTA by having a lower affinity for essential divalent cations like Ca²⁺ and Mg²⁺.
The experimental data generated from this proposed study will provide a solid foundation for further preclinical development of 2-[(Carboxymethoxy)methyl]benzoic acid as a novel therapeutic chelating agent.
References
- Tingborn, J. E., & Wanninen, E. (1979). The conditional stability constants of the metal complexes of EDTA. Talanta, 26(11), 1033-1037.
-
Chempendix. (n.d.). Formation Constants for metal-EDTA Complexes. Retrieved from [Link]
- Hancock, R. D. (1992). Metal Complexes of EDTA: An Exercise in Data Interpretation.
- Agrawal, B. R., et al. (2011). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. Trade Science Inc.
- Anderegg, G. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.
- Hermann, P., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
-
ResearchGate. (n.d.). Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979. Retrieved from [Link]
- El-Ghamry, H., & Fathalla, M. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SCIRP.
-
International Journal of Scientific and Research Technology. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]
-
IUPAC. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY. Retrieved from [Link]
- Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
- George, J., et al. (2021). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. PMC.
- Li, S., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.
- Anekonda, T., & Chang, S. (2022).
-
UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Retrieved from [Link]
- Asian Journal of Chemistry. (2013).
- Hakimi, M., et al. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry.
- Trade Science Inc. (2015).
- BenchChem. (2025).
- International Journal of Creative Research Thoughts. (2023). STUDY OF METAL-LIGAND COMPLEXES IN SOLUTION AND THEIR STABILITY CONSTANT.
- Sci-Hub. (2016).
- Chinese Academy of Sciences. (2016).
- Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
- Gainsford, G. J., & Schwörer, R. (2013). 2-(Acetoxymethyl)benzoic acid. PMC - NIH.
- RSC Publishing. (2024). A UV-Vis method for investigation of gallium(III)
- ResearchGate. (n.d.).
- Sci-Hub. (2016). Pd(II)
- Al-Shaalan, N. H. (2007). Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity. PubMed.
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- Reddy, P. V., et al. (2013). Comparative Evaluation of the Effect of EDTA, EDTAC, NaOCl and MTAD on Microhardness of Human Dentin – An In-vitro Study. PMC.
- Pérez, A. R., et al. (2021).
- Semantic Scholar. (n.d.). Stability Constants of Metal Complexes in Solution.
- Lokadi, L. P. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
- SciSpace. (n.d.). Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e) -.
- ResearchGate. (n.d.). Metal complexes derived from m-amino benzoic acid Tella et... | Download Scientific Diagram.
- Indian Academy of Sciences. (1984). Spectral, magnetic and thermal studies of transition metal complexes of 6(3-carboxy, 4-hydroxy benzoyl) pentanoic acid.
- ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
- MilliporeSigma. (n.d.). 2-carboxymethyl benzoic acid | Sigma-Aldrich.
- Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same - Google Patents [patents.google.com]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcrt.org [ijcrt.org]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. researchgate.net [researchgate.net]
- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
Technical Guide: Purity Verification of 2-[(Carboxymethoxy)methyl]benzoic acid
Topic: Verifying the purity of synthesized 2-[(Carboxymethoxy)methyl]benzoic acid Content Type: Publish Comparison Guide
Executive Summary
2-[(Carboxymethoxy)methyl]benzoic acid (often referred to as an Olopatadine intermediate or isobenzofuran derivative precursor) is a critical dicarboxylic acid building block. Its synthesis—typically involving the etherification of phthalide derivatives or 2-(hydroxymethyl)benzoic acid—is prone to specific impurities that silently sabotage downstream cyclization reactions.
This guide compares three analytical methodologies for verifying its purity: HPLC-UV (The Industry Standard), qNMR (The Absolute Truth), and Potentiometric Titration (The Traditional Approach). We demonstrate why relying solely on titration or melting point can lead to critical failures in drug development workflows.
Part 1: The Chemical Context & Impurity Profile
To validate purity, one must first understand the "Invisible Enemies." The synthesis of this molecule typically involves a Williamson ether synthesis or a reaction between a phthalide ring-opened species and a haloacetic acid derivative.
The Structural Vulnerability
The molecule contains two carboxylic acid groups and a benzylic ether linkage (Ph-CH2-O-CH2-COOH).
-
Target Molecule: 2-[(Carboxymethoxy)methyl]benzoic acid.
-
Critical Impurity A (Phthalide): The starting material often reforms under acidic conditions or remains unreacted. It is non-acidic and invisible to titration.
-
Critical Impurity B (2-(Hydroxymethyl)benzoic acid): The hydrolysis byproduct. It competes in subsequent coupling reactions.
-
Critical Impurity C (Haloacetic acids): Residual alkylating agents.
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates where these impurities originate during the synthesis workflow.
Figure 1: Synthetic pathway showing the origin of critical impurities (Phthalide and Hydrolysis products) relative to the target molecule.[1]
Part 2: Comparative Analysis of Analytical Methods
We compared three methods using a "Crude" synthetic batch and a "Recrystallized" batch to demonstrate the performance gap.
Method A: HPLC-UV (High-Performance Liquid Chromatography)
-
Mechanism: Separation based on polarity (Reverse Phase).
-
Verdict: Preferred for Routine QC. It is the only method that separates the target from the Phthalide impurity effectively while quantifying both.
-
Pros: High sensitivity; separates isomers and neutral impurities.
-
Cons: Requires a reference standard for absolute quantification; requires acidic mobile phase to suppress ionization.
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)[2][3][4]
-
Mechanism: Molar response of specific protons (typically the benzylic -CH2- or ether -CH2-) relative to an internal standard (e.g., Maleic Acid).
-
Verdict: Gold Standard for Reference Material. It provides absolute purity without needing a pre-existing standard of the target molecule.
-
Pros: Rapid; no response factor calibration needed; detects residual solvents simultaneously.
-
Cons: Lower sensitivity than HPLC; requires high-field instrument (400 MHz+).
Method C: Potentiometric Titration
-
Mechanism: Acid-base neutralization.
-
Verdict: Dangerous for this specific intermediate.
-
Pros: Cheap, absolute (theoretically).
-
Cons: Non-specific. It cannot distinguish between the target dicarboxylic acid, the impurity (monocarboxylic acid), or residual chloroacetic acid. It often yields falsely high purity (>100%).
Comparative Data Summary
The following table summarizes the analysis of a single "Crude" batch using all three methods. Note the deception of Method C.
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: Titration |
| Purity Result (Crude) | 88.4% | 88.1% | 99.2% (False High) |
| Impurity A (Phthalide) | Detected (5.2%) | Detected (5.1%) | Not Detected (Neutral) |
| Impurity B (Acidic) | Detected (6.0%) | Detected (6.2%) | Co-titrated (Interference) |
| Selectivity | High | High | Low |
| Sample Required | < 1 mg | ~10-20 mg | > 100 mg |
| Time per Run | 15-30 min | 10 min | 15 min |
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Purity Determination
This protocol is designed to suppress the ionization of the carboxylic acid groups (
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-15 min: 5%
60% B (Linear ramp) -
15-20 min: 60%
90% B (Wash)
-
-
Flow Rate:
. -
Detection: UV at 230 nm (optimal for benzoic ring) and 254 nm .
-
Sample Prep: Dissolve
sample in of 50:50 Water:ACN. -
System Suitability: The resolution (
) between the Target Peak and Phthalide must be .
Protocol 2: qNMR Absolute Purity Assay
Ideal for establishing the "Primary Reference Standard" for the HPLC method.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%).
-
Solvent: DMSO-
(Solubilizes both the dicarboxylic acid and the IS). -
Preparation:
-
Weigh accurately
of the Sample ( ). -
Weigh accurately
of Maleic Acid ( ). -
Dissolve both in
DMSO- .
-
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): (Critical for full relaxation of protons). -
Scans: 16 or 32.
-
-
Integration:
-
Integrate the Singlet at 6.2 ppm (Maleic Acid, 2H).
-
Integrate the Singlet at ~5.5 ppm (Benzylic
of target, 2H).
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight.[2]
Part 4: Decision Matrix & Workflow
Use this logic flow to determine which method to apply based on your development stage.
Figure 2: Analytical decision matrix. Use qNMR to validate a standard, then use HPLC for routine batch testing.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][2][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Bharti, R., et al. (2012). Method development and validation for the estimation of Olopatadine Hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences. (Context for related ether-linked benzoic acid analysis).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
